Pralnacasan

Catalog No.
S540107
CAS No.
192755-52-5
M.F
C26H29N5O7
M. Wt
523.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralnacasan

CAS Number

192755-52-5

Product Name

Pralnacasan

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide

Molecular Formula

C26H29N5O7

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-((2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl)octahydro-9-((1-isoquinolinylcarbonyl)maino)-6,10-dioxo-(1S,9S)-6H-pyridazino(1,2-a)(1,2)diazepine-1-carboxamide, pralnacasan

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

The exact mass of the compound Pralnacasan is 523.2067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for Pralnacasan.

Property Description
DrugBank ID DB04875 [1]
Chemical Formula C₂₆H₂₉N₅O₇ [1]
Molecular Weight 523.5378 g/mol [1]
Mechanism of Action Potent, selective inhibitor of caspase-1 (ICE) [1] [2]
Ki (Enzymatic Inhibition) 1.4 nM [2]
Modality Orally bioavailable pro-drug [1]
Primary Biological Effect Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [2]
Therapeutic Indication (Investigated) Rheumatoid Arthritis, Osteoarthritis [1]
Clinical Trial Status Phase II trials voluntarily suspended [1] [3]

Development History and Mechanism of Action

This compound was an oral anti-cytokine drug candidate licensed for development by Aventis Pharma from Vertex Pharmaceuticals [1]. Its development provides a key case study in drug discovery.

  • Clinical Trial Suspension: In November 2003, Phase II clinical trials were voluntarily suspended due to findings from an animal toxicity study. After nine months of exposure to high doses of this compound, the study animals showed liver abnormalities. It is important to note that no similar liver toxicity had been observed in human trials at that time [1] [3]. The companies halted development to evaluate these results [1].
  • Molecular Mechanism: As a pro-drug, this compound is metabolically converted into its active form in the body. The active drug then potently and selectively inhibits caspase-1 [1] [2]. Caspase-1 is a key enzyme that activates the pro-inflammatory cytokines IL-1β and IL-18 by cleaving their inactive precursors. By inhibiting this enzyme, this compound curtails the release of these cytokines, which are key drivers of inflammatory processes in diseases like rheumatoid arthritis and osteoarthritis [1].
  • Current Research Tool: Despite its halted clinical development, this compound remains a valuable tool in scientific research. Its high potency and selectivity make it a reference compound for studying caspase-1 biology. Researchers have even used its structure as a starting point to design sensitive molecular probes for visualizing caspase-1 activity in deep tissues and disease models like neurodegeneration [4].

Experimental Protocol and Application

For researchers wishing to utilize this compound in preclinical studies, the following protocol for an in vivo model of osteoarthritis can serve as a template. This method is adapted from published research citing InvivoChem [2].

Objective: To evaluate the chondroprotective effects of this compound in a mouse model of collagenase-induced osteoarthritis.

Materials:

  • Animal Model: Female Balb/c mice.
  • Test Compound: this compound.
  • Vehicle: Prepared as a clear solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline).
  • Induction Agent: Collagenase.

Method:

  • Osteoarthritis Induction: Induce joint disease in mice via intra-articular injection of collagenase.
  • Dosing:
    • Groups: Divide animals into several groups, including a vehicle control (0 mg/kg) and multiple treatment groups (e.g., 12.5 mg/kg, 25 mg/kg, and 50 mg/kg of this compound).
    • Administration: Administer the compound or vehicle via oral gavage.
    • Frequency: Dose twice daily.
    • Duration: Continue treatment for 6 weeks.
  • Analysis:
    • Primary Endpoint: Perform histopathological analysis of knee joints (e.g., Safranin O/Fast Green staining) to assess cartilage degradation and lesion scores.
    • Additional Metrics: Monitor animal body weight throughout the study as a general indicator of compound tolerance.

Reported Outcome: The experimental results indicated that this compound treatment dramatically improved histopathological lesions in the medial compartment of the knee in a dose-dependent manner, without impacting animal body weight [2].

Biological Pathway and Therapeutic Rationale

The diagram below illustrates the core inflammatory pathway that this compound targets and its downstream effects.

G Inflammatory_Signals Inflammatory Signals (PAMPs/DAMPs) Inflammasome Inflammasome Activation (e.g., NLRP3) Inflammatory_Signals->Inflammasome Pro_Caspase1 Pro-caspase-1 Inflammasome->Pro_Caspase1 Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Pro_IL1B Pro-IL-1β Active_Caspase1->Pro_IL1B Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B Inflammation Inflammation & Tissue Damage Mature_IL1B->Inflammation Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 Mature_IL18->Inflammation This compound This compound (VX-740) This compound->Active_Caspase1 Inhibits

This compound inhibits caspase-1, blocking maturation of IL-1β and IL-18 to suppress inflammation.

Research Implications and Future Directions

This compound represents both a promising therapeutic mechanism and a cautionary tale in drug development. Its story underscores the critical importance of thorough long-term toxicology studies.

  • Therapeutic Rationale: Targeting caspase-1 to limit the activity of IL-1β and IL-18 remains a scientifically valid strategy for treating autoimmune and inflammatory diseases [1] [5]. Other agents targeting this pathway, like the IL-1β antibody Canakinumab, have proven successful, confirming the pathway's relevance [3].
  • Value as a Research Tool: The high-affinity, non-peptide structure of this compound has enabled its use in "reverse design" to create advanced molecular probes. These probes allow for real-time, deep-tissue imaging of caspase-1 activity, which is crucial for understanding its role in complex disease models such as neurodegeneration [4].
  • Safety Legacy: The suspension of this compound's development highlights a key challenge: translating potent in vitro efficacy into a safe chronic therapy. Future work on similar compounds must prioritize extensive in vivo safety profiling.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan exerts its effects through a targeted mechanism, and its efficacy was validated in both cellular and animal models.

Detailed Mechanism of Action
  • Prodrug Activation: this compound itself is an orally bioavailable ethyl acetal prodrug. After absorption, it is metabolized in the plasma by esterases into its active form, RU36384/VRT-18858, which contains an aldehyde group [1] [2].
  • Enzyme Inhibition: The active metabolite is a reversible, competitive inhibitor that covalently modifies the catalytic cysteine residue (Cys285) within the active site of caspase-1, thereby blocking its proteolytic activity [1] [3].
  • Downstream Effects: By inhibiting caspase-1, this compound prevents the cleavage and maturation of the key pro-inflammatory cytokines IL-1β and IL-18. This action suppresses the inflammatory cascade that drives diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4] [5].

The following diagram illustrates the signaling pathway targeted by this compound and its anti-inflammatory effects:

G Inflammasome Inflammasome Activation (NLRP3, etc.) ProCaspase1 Pro-caspase-1 Inflammasome->ProCaspase1 Activates ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Auto-cleavage ProIL1b pro-IL-1β ActiveCaspase1->ProIL1b Cleaves ProIL18 pro-IL-18 ActiveCaspase1->ProIL18 Cleaves MatureIL1b Mature IL-1β (Pro-inflammatory) ProIL1b->MatureIL1b MatureIL18 Mature IL-18 (Pro-inflammatory) ProIL18->MatureIL18 This compound This compound (Active Form) Inhibition Inhibition This compound->Inhibition Inhibition->ActiveCaspase1 Covalently binds Catalytic Cys

This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18.

Key Experimental Protocols and Findings

The efficacy of this compound was demonstrated in various models. The table below summarizes the parameters and findings from a pivotal in vivo study.

Study Aspect Details
Disease Model Collagenase-induced osteoarthritis in female Balb/c mice [6]
Compound This compound (the prodrug) [6]
Dosing 12.5, 25, and 50 mg/kg [6]
Route of Administration Oral gavage (twice daily) [6]
Treatment Duration 6 weeks [6]
Primary Outcome Measure Semi-quantitative histopathological score of knee joint damage [6]
Key Result Significant, dose-dependent reduction (13-22%) in joint damage compared to the non-treated control group [6]

In a separate study on STR/1N mice with spontaneous OA, this compound also significantly reduced urinary biomarkers of joint damage (hydroxylysylpyridinoline and lysylpyridinoline), further supporting its disease-modifying potential [6].

Clinical Development and Status

This compound advanced through clinical trials but was discontinued before approval.

  • Phase I/II Trials: Phase I trials showed the drug was well-tolerated with an oral bioavailability of approximately 50% [1]. A 12-week Phase II trial in 285 patients with rheumatoid arthritis demonstrated that this compound (100 mg or 400 mg, three times daily) was safe and led to a dose-dependent improvement in symptoms, as measured by the ACR20 response rate [1].
  • Termination: Despite promising efficacy, clinical trials were voluntarily suspended and ultimately terminated in 2005. This decision was based on findings from a long-term animal toxicity study, which detected liver abnormalities in animals treated with high doses of this compound for nine months. It is important to note that no similar liver toxicity had been observed in human trials at that point [1] [2].

References

Pralnacasan (VX-740): Comprehensive Technical Profile of a Caspase-1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Pralnacasan (development code VX-740, previously HMR3480) represents an early-generation selective caspase-1 inhibitor that advanced to Phase II clinical trials for inflammatory conditions before development was suspended due to safety concerns.

Table 1: Basic Drug Profile and Properties

Property Specification
Chemical Name N-[(4S,7S)-4-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}-6,10-dioxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepin-7-yl]isoquinoline-1-carboxamide
Molecular Formula C₂₆H₂₉N₅O₇
Molecular Weight 523.5378 g/mol
DrugBank ID DB04875
Modality Small Molecule
Development Status Clinical trials suspended (Phase II)
Primary Developer Vertex Pharmaceuticals in collaboration with Aventis Pharma
Proposed Indications Rheumatoid arthritis, osteoarthritis

This compound functions as an orally bioavailable prodrug that is metabolized to the active compound RU36384/VRT-18858, a potent, non-peptide inhibitor of interleukin-1β converting enzyme (ICE, caspase-1) [1] [2]. The drug exemplifies the peptidomimetic inhibitor class designed to overcome the pharmacological limitations of earlier peptide-based caspase inhibitors [3].

Mechanism of Action and Pharmacodynamics

Caspase-1 Inhibition Mechanism

This compound exerts its therapeutic effects through specific inhibition of caspase-1 (ICE), a cysteine-aspartic protease that plays a central role in the inflammatory response:

  • Covalent Binding: The active metabolite of this compound covalently modifies the catalytic cysteine residue (Cys285) at the caspase-1 active site through a mechanism involving proton transfer with His237 and Ser339, establishing a S(Cys285)–C(carbonyl) covalent bond [4].
  • Substrate Competition: As a reversible competitive inhibitor, this compound blocks the enzyme's active site, preventing natural substrate binding and cleavage [2] [5].
  • Prodrug Activation: The ethyl acetal prodrug structure undergoes enzymatic conversion by plasma esterases to the corresponding aldehyde acid metabolite, which exhibits the actual caspase-1 inhibitory activity [2].
Inflammasome Signaling and Pharmacological Effects

The diagram below illustrates the inflammasome signaling pathway targeted by this compound and its downstream effects:

G InflammatoryStimuli Inflammatory Stimuli (LPS, DAMPs, PAMPs) PRR Pattern Recognition Receptors (PRRs) InflammatoryStimuli->PRR NLRP3 NLRP3 Inflammasome Activation PRR->NLRP3 ProCaspase1 Pro-caspase-1 NLRP3->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1B pro-IL-1β ActiveCaspase1->ProIL1B ProIL18 pro-IL-18 ActiveCaspase1->ProIL18 GasderminD Gasdermin D Cleavage ActiveCaspase1->GasderminD This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Inflammation Inflammatory Response MatureIL1B->Inflammation MatureIL18 Mature IL-18 ProIL18->MatureIL18 MatureIL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Pyroptosis->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage

Figure 1: Caspase-1 Inhibition Mechanism of this compound in the Inflammasome Signaling Pathway

The primary pharmacological consequences of caspase-1 inhibition by this compound include:

  • Reduced Cytokine Maturation: Significant decrease in the conversion of pro-IL-1β (31 kDa) to biologically active IL-1β (17.5 kDa) and similar inhibition of IL-18 maturation [4] [6].
  • Pyroptosis Suppression: Inhibition of inflammatory cell death by preventing gasdermin D cleavage, thereby reducing release of pro-inflammatory cellular contents [5].
  • Anti-inflammatory Effects: Downstream reduction in overall inflammatory signaling, including decreased IL-6 production and other secondary inflammatory mediators [4].

Table 2: Pharmacodynamic Profile of this compound

Parameter Effect Experimental Evidence
Caspase-1 Inhibition IC₅₀ = 1.3 nM In vitro enzyme assay [2]
IL-1β Release Inhibition IC₅₀ = 0.85 μM LPS-challenged human PBMCs [2]
Cellular Activity Reduced mature IL-1β and IL-18 THP-1 cell-based assay [6]
In Vivo Efficacy 13-22% reduction in OA joint damage Murine osteoarthritis models [7]
Selectivity >1000-fold selective for caspase-1 vs caspase-3 Enzymatic selectivity screening [2]

Preclinical Efficacy and Pharmacokinetic Data

Efficacy in Disease Models

This compound demonstrated significant therapeutic potential across multiple preclinical models of inflammatory disease:

  • Osteoarthritis Models: In both collagenase-induced and spontaneous (STR/1N mice) osteoarthritis models, this compound treatment at 12.5-50 mg/kg twice daily resulted in dose-dependent reduction of joint damage (13-22% improvement in histopathological scores) and significant decreases in urinary collagen cross-link biomarkers (59% reduction in hydroxylysylpyridinoline) [7].
  • Rheumatoid Arthritis: In collagen-induced arthritis models, this compound demonstrated protection against joint inflammation and erosion, supporting its potential as a disease-modifying agent [2] [3].
  • Inflammatory Bowel Disease: In dextran sulfate sodium-induced murine colitis, this compound administered orally or intraperitoneally at 50 mg/kg showed notable beneficial effects on colitis progression and T-helper 1 cell activation [1] [2].
Pharmacokinetic Properties

The pharmacokinetic profile of this compound reflects its design as an orally available prodrug:

  • Oral Bioavailability: Approximately 50% in humans, significantly improved from the 4% bioavailability of the active metabolite without prodrug modification [2].
  • Metabolic Conversion: Rapid hydrolysis by plasma esterases to the active aldehyde acid metabolite RU36384/VRT-18858 [2].
  • Dosing Regimen: In Phase II clinical trials for rheumatoid arthritis, doses of 100 mg or 400 mg administered orally three times daily demonstrated therapeutic efficacy [2].

Clinical Development and Termination

This compound progressed through early-phase clinical trials with promising results before encountering safety issues:

  • Phase I Trials: Established good tolerance and 50% oral bioavailability in human subjects [2].
  • Phase II Trials: In a 12-week, 285-patient rheumatoid arthritis trial, this compound demonstrated dose-dependent improvement with acceptable safety profile at 100 mg and 400 mg TID dosing [2].
  • Development Suspension: In November 2003, development was voluntarily suspended following a long-term animal toxicity study that revealed liver abnormalities after nine months of high-dose exposure, despite no similar toxicity being observed in human trials to that date [1] [3].

The termination of this compound development highlights a recurring challenge in caspase inhibitor therapeutics - the narrow therapeutic window observed with extended treatment regimens [3].

Experimental Protocols and Methodologies

In Vitro Caspase-1 Inhibition Assay

The standard protocol for evaluating direct caspase-1 inhibition follows established methodology with modifications for this compound testing [2] [6]:

  • Enzyme Preparation: Recombinant human caspase-1 enzyme diluted in assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% glycerol, 10 mM DTT, pH 7.4).
  • Inhibitor Preparation: this compound (prodrug) and its active metabolite prepared in DMSO with serial dilutions to achieve final concentrations typically ranging from 0.01 nM to 10 μM.
  • Reaction Conditions: Enzyme pre-incubated with inhibitor for 30 minutes at 25°C followed by addition of fluorogenic substrate (Ac-YVAD-AFC or similar). Reaction monitored for 30-60 minutes with fluorescence measurements (Ex 400 nm/Em 505 nm).
  • Data Analysis: IC₅₀ values determined using non-linear regression analysis of fluorescence inhibition curves. Selectivity assessed through parallel screening against caspase-3, -8, and other proteases.
Cell-Based IL-1β Release Assay

The cellular activity of this compound was typically evaluated using human peripheral blood mononuclear cells (PBMCs) or THP-1 cell lines [2] [6]:

  • Cell Culture and Differentiation: THP-1 cells maintained in RPMI-1640 with 10% FBS. For assays, cells differentiated with PMA (100 nM, 72 hours) or primary human PBMCs isolated from healthy donors.
  • Inflammasome Activation: Differentiated cells primed with LPS (100 ng/mL, 4 hours) followed by activation with ATP (5 mM, 30 minutes) or nigericin to stimulate NLRP3 inflammasome formation.
  • Drug Treatment: this compound added at varying concentrations (typically 0.1-10 μM) during the priming phase, maintained throughout activation.
  • Cytokine Measurement: IL-1β in culture supernatant quantified by ELISA. Cell viability assessed simultaneously to confirm cytokine reduction not due to cytotoxicity.
In Vivo Osteoarthritis Model

The murine collagenase-induced osteoarthritis model provided key preclinical efficacy data for this compound [7]:

  • Animal Model: Female Balb/c mice (8-10 weeks) receiving intra-articular injection of collagenase (1 U/joint) in knee joints to induce osteoarthritis-like damage.
  • Drug Administration: this compound administered orally by gavage at 0, 12.5, 25, and 50 mg/kg twice daily, beginning immediately post-collagenase injection and continuing for 4-8 weeks.
  • Outcome Assessment: Joint damage evaluated by semi-quantitative histopathological scoring of cartilage erosion, osteophyte formation, and synovitis. Additional biomarker analysis included urinary hydroxylysylpyridinoline and lysylpyridinoline measurements by HPLC.
  • Pharmacokinetic Monitoring: Plasma concentrations of active metabolite RU36384/VRT-18858 determined at sacrifice to correlate exposure with efficacy.

Context in Caspase Inhibitor Development

This compound represents a first-generation caspase-1 inhibitor that demonstrated clinical proof-of-concept despite its ultimate developmental termination. Its suspension highlights the consistent challenges faced by caspase inhibitors:

  • Therapeutic Window Limitations: Multiple caspase inhibitors, including VX-765 (belnacasan) and emricasan (IDN-6556), have faced similar safety challenges despite promising efficacy [3].
  • Compensatory Mechanisms: Caspase-1-independent processing pathways for IL-1β and IL-18 may limit therapeutic efficacy in certain inflammatory contexts [2].
  • Ongoing Development: Research continues into next-generation caspase inhibitors with improved specificity and safety profiles, including non-peptidomimetic compounds and selective NLRP3 inflammasome inhibitors [3] [6].

References

interleukin-1beta converting enzyme ICE inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

ICE/Caspase-1 Overview and Inhibitor Landscape

Interleukin-1β converting enzyme (ICE), more commonly known as Caspase-1, is a cysteine protease that plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key pro-inflammatory cytokines, including pro-IL-1β and pro-IL-18. Uncontrolled activation of this enzyme is implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant therapeutic target [1].

The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved biologics and investigational small molecules.

Therapeutic Agent Type Mechanism Highest Phase / Status Key Notes / Findings
Rilonacept, Canakinumab, Anakinra Biologics (Approved drugs) IL-1 signaling blockade Approved Used for caspase-1-mediated autoinflammatory diseases; poor pharmacokinetic profile can limit use [1].
VX-740, VX-765 Peptidomimetic Inhibitors Caspase-1 inhibition Advanced to Clinical Trials Development halted due to toxicities observed in clinical trials [1].
VE-13045 Small Molecule Caspase-1 inhibitor Discontinued (Preclinical) Small molecule drug candidate [2].
AC-YVAD-CMK Selective Peptide Inhibitor Caspase-1 inhibition Preclinical (Animal Models) Effectively protected kidneys from acute ischemic lesions in murine models; effect linked to reduced IL-18 maturation and IFN-γ expression [3].
z-VAD.FMK Broad-Spectrum Caspase Inhibitor ICE-like & CPP32-like caspase inhibition Preclinical (Animal Models) Reduced ischemic brain injury and improved functional recovery in rodent stroke models; also showed protective effects against excitotoxic damage [4].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research on ICE inhibitors.

Protocol 1: Evaluating ICE Inhibitors in Murine Ischemic Acute Renal Failure [3]

This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating acute renal failure.

  • 1. Disease Model Induction
    • Animal: Mice.
    • Procedure: Induce ischemic acute renal failure (ARF) via surgical clamping of renal pedicles. A sham-operated group should be included as a control.
  • 2. Therapeutic Intervention
    • Treatment Groups: Divide mice into (1) model control (vehicle), (2) sham-operated, and (3) ICE inhibitor therapy group.
    • Dosing: Administer AC-YVAD-CMK via intraperitoneal injection. The specific dose used in the study was 160 µg/animal, administered 15 minutes before ischemia and again at the time of reperfusion.
  • 3. Efficacy and Outcome Analysis
    • Renal Function: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels at 24, 48, and 72 hours post-ischemia.
    • Histopathology: Perform renal morphological studies (e.g., H&E staining) to score the severity of tubular necrosis.
    • Survival Rate: Monitor and analyze survival over time.
  • 4. Mechanistic Biomarker Analysis
    • ICE Activity Assay: Homogenize renal tissue and measure caspase-1 activity using a fluorescent enzyme-linked immunosorbent assay (ELISA) based on the cleavage of a specific substrate.
    • Cytokine Maturation: Quantify mature IL-18 protein levels in renal tissue using a standard ELISA.
    • Downstream Signaling: Analyze interferon-γ (IFN-γ) mRNA expression in renal tissue using semi-quantitative RT-PCR.
Protocol 2: Assessing Neuroprotective Effects in Ischemic Brain Injury [4]

This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.

  • 1. Disease Model Induction
    • Model 1 - Focal Ischemia: Use a filamentous middle cerebral artery occlusion (MCAO) model in mice or rats to induce ischemic stroke with reperfusion.
    • Model 2 - Excitotoxicity: Induce brain damage by intracerebral administration of excitatory amino acids like AMPA or NMDA.
  • 2. Therapeutic Intervention
    • Administration: Administer the inhibitor (e.g., z-VAD.FMK) via intracerebroventricular (icv) injections.
    • Dosing: The study used doses in the range of 50-100 µg per animal.
  • 3. Outcome and Biomarker Analysis
    • Infarct Volume Measurement: Quantify the volume of ischemic brain damage using standard histological techniques (e.g., TTC staining).
    • Behavioral Tests: Assess functional recovery using standardized neurological deficit scores or motor function tests.
    • Biochemical Analysis: Measure levels of ICE-like cleavage products and tissue immunoreactive IL-1β in the ischemic brain hemisphere.

Computational & Structural Approaches

Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies and resources include [5]:

  • Target Structures: Utilize experimental structures from the PDB or highly reliable predicted structures from the AlphaFold Protein Structure Database (which contains over 214 million models).
  • Virtual Screening: Perform molecular docking of ultra-large virtual libraries (e.g., Enamine's REAL database of billions of compounds) into the caspase-1 active site.
  • Addressing Flexibility: Employ Molecular Dynamics (MD) simulations, particularly the Relaxed Complex Method (RCM), to account for target flexibility and sample cryptic pockets. RCM uses representative target conformations from MD trajectories for more robust docking studies.

ICE Signaling Pathway & Drug Discovery Workflow

To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the following diagrams using DOT language.

ICE_Pathway Caspase-1 (ICE) Activation and Inhibition Pathway InflammatorySignal Inflammatory Signal (e.g., DAMPs, PAMPs) Inflammasome Inflammasome Complex Assembly InflammatorySignal->Inflammasome ProCaspase1 Inactive Pro-Caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 (ICE) ProCaspase1->ActiveCaspase1 ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleaves MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Inflammation Inflammatory Response MatureIL1B->Inflammation MatureIL18 Mature IL-18 ProIL18->MatureIL18 MatureIL18->Inflammation ICE_Inhibitor ICE Inhibitor (e.g., VX-765, AC-YVAD-CMK) ICE_Inhibitor->ActiveCaspase1 Inhibits

Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE inhibitors block this process.

ICE_Workflow Computational Workflow for ICE Inhibitor Discovery Start Start: Target Identification (ICE/Caspase-1) Structure Acquire 3D Structure (PDB or AlphaFold) Start->Structure Library Prepare Compound Library (Billions of molecules) Structure->Library MD Molecular Dynamics (MD) & Relaxed Complex Method Structure->MD Docking Molecular Docking (Virtual Screening) Library->Docking Scoring Binding Affinity Prediction & Scoring Docking->Scoring MD->Docking Multiple Conformations Hits Identify Hit Compounds Scoring->Hits ExpValidation Experimental Validation (In vitro & In vivo) Hits->ExpValidation

A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and molecular dynamics.

References

Mechanism of Action: From Inhibition to Cytokine Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan is an orally bioavailable prodrug for RU 36384/VRT-18858, a potent and non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1] [2]. Its mechanism can be summarized as follows:

G This compound This compound Active_Drug Active Drug (RU 36384/VRT-18858) This compound->Active_Drug  Metabolism Caspase1 Caspase-1 (ICE) Active_Drug->Caspase1  Inhibits proIL1b pro-IL-1β Caspase1->proIL1b  Cleaves proIL18 pro-IL-18 Caspase1->proIL18  Cleaves MatureIL1b Mature IL-1β proIL1b->MatureIL1b  Activation MatureIL18 Mature IL-1β proIL18->MatureIL18  Activation Inflammation Inflammation MatureIL1b->Inflammation MatureIL18->Inflammation

This compound inhibits caspase-1, preventing maturation of key pro-inflammatory cytokines IL-1β and IL-18.

Experimental Evidence and Key Findings

Efficacy in Osteoarthritis Models

This compound reduced joint damage in two experimental mouse models of knee osteoarthritis [1]:

Model Dosing Regimen Outcome
Collagenase-induced OA (Female Balb/c mice) Oral gavage, 12.5 & 50 mg/kg (twice daily) Significantly reduced OA (13-22% reduction in histopathological score)
Spontaneous OA (Male STR/1N mice) Food-drug mixture, 4200 ppm (mg/kg food) ad libitum for 6 weeks Significantly reduced OA (13-22% reduction in histopathological score); Urinary hydroxylysylpyridinoline (HP) cross-links reduced by 59%

The reduction in urinary collagen cross-links, biomarkers of joint damage, provided further evidence of its disease-modifying potential [1].

Protocol Summary: In Vivo Osteoarthritis Study

A representative methodology from the search results demonstrates how this compound's efficacy was evaluated [1]:

  • Animal Models: Two models were used:
    • Collagenase-induced OA: Female Balb/c mice; intra-articular injection of collagenase to induce joint instability.
    • Spontaneous OA: Male STR/1N mice, which develop OA naturally.
  • Treatment Groups:
    • Collagenase-induced OA: 0 (control), 12.5, 25, and 50 mg/kg this compound, administered orally by gavage twice a day.
    • Spontaneous OA: 0 (control), 700, and 4200 ppm (mg/kg food) this compound, administered ad libitum in food.
  • Duration: The spontaneous OA study lasted for 6 weeks.
  • Primary Outcome Assessment: A semi-quantitative histopathological score of the knee joints (max score of 32) assessing cartilage degradation, osteophyte formation, and other structural changes.
  • Biochemical Analysis: Urinary levels of collagen cross-links (hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP)) were measured by high-pressure liquid chromatography (HPLC) in the spontaneous OA model.

Clinical Development Status and Challenges

This compound advanced to Phase II clinical trials for several indications [3].

Indication Highest Phase Status
Osteoarthritis Phase 2 Discontinued
Rheumatoid Arthritis Phase 2 Discontinued
Psoriasis Phase 2 Discontinued
General Inflammation Phase 1 Discontinued

Despite promising efficacy, clinical trials for the oral drug VX-740 (this compound) were terminated due to liver toxicity identified in long-term animal studies [2]. A related compound, VX-765 (belnacasan), also a caspase-1 inhibitor, faced the same fate for similar reasons [2].

Research Context and Therapeutic Landscape

Caspase-1 as a Therapeutic Target

Caspase-1 is a key enzyme in the inflammatory response, activated within multiprotein complexes called inflammasomes (e.g., the NLRP3 inflammasome) [4]. Its activation leads to the maturation of IL-1β and IL-18, potent drivers of inflammation, and can induce pyroptosis, an inflammatory form of cell death [5]. Inhibiting this pathway remains a valid strategy for developing disease-modifying therapies for inflammatory diseases [6] [7].

Beyond this compound: Alternative Approaches

Research into inhibiting the IL-1β pathway continues through other strategies [2] [7]:

  • Direct IL-1 inhibition: Biologics like anakinra (IL-1 receptor antagonist) are in clinical use.
  • NLRP3 inflammasome inhibition: Small molecules like MCC950 offer a highly specific upstream approach to inhibit caspase-1 activation and are under extensive investigation.
  • Other caspase inhibitors: Such as emricasan (IDN-6556), have been tested, though clinical development has been challenging.

References

Pralnacasan drug background and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Pathways

Pralnacasan is designed to target a specific inflammatory pathway. The diagram below illustrates this mechanism and the context of its clinical development.

G This compound inhibits Caspase-1 in the NLRP3 Inflammasome Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) InflammatoryStimuli->NLRP3_Inflammasome ActiveCaspase1 Active Caspase-1 NLRP3_Inflammasome->ActiveCaspase1 ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleaves MatureIL1B Mature IL-1β ProIL1B->MatureIL1B MatureIL18 Mature IL-18 ProIL18->MatureIL18 Inflammation Inflammatory Response MatureIL1B->Inflammation MatureIL18->Inflammation This compound This compound (VX-740) Prodrug Oral Prodrug This compound->Prodrug ClinicalTrials Phase II Clinical Trials This compound->ClinicalTrials ActiveMetabolite Active Metabolite (RU36384/VRT-18858) Prodrug->ActiveMetabolite Metabolized To ActiveMetabolite->ActiveCaspase1 Inhibits Toxicity Liver Toxicity in Animal Studies ClinicalTrials->Toxicity DevelopmentHalt Development Halted Toxicity->DevelopmentHalt

This compound is an orally administered prodrug that is converted in the body to its active metabolite, RU36384/VRT-18858 [1] [2]. This active compound is a reversible, selective inhibitor of caspase-1 (ICE) [1].

  • Target Pathway: Caspase-1 is the key enzyme in the NLRP3 inflammasome complex. Upon activation, this complex processes the inactive precursors of the potent inflammatory cytokines IL-1β and IL-18 into their active, secreted forms [1] [3]. By inhibiting caspase-1, this compound aims to reduce the levels of these cytokines, thereby curbing the inflammatory process [4].
  • Selectivity: Preclinical data showed that the active metabolite was highly potent against caspase-1 (IC⁵⁰: 1.3 nM) with significant selectivity over other caspases like caspase-3 and -8 [1].

Experimental and Clinical Data

The following table summarizes key quantitative findings from preclinical and clinical studies of this compound.

Study Model / Trial Dosing Regimen Key Efficacy Findings Reference
Preclinical: Mouse OA Model (Collagenase-induced) 12.5 & 50 mg/kg, orally, twice daily Significantly reduced OA joint damage by 13-22% [2] [2]
Preclinical: STR/1N Mouse OA Model (Spontaneous) 4200 ppm (mg/kg food), ad libitum Significantly reduced OA joint damage; Urinary HP/LP collagen cross-links reduced by 84% [2] [2]
Preclinical: Human PBMCs (LPS-stimulated) Active metabolite (VRT-18858) Inhibited IL-1β release (IC⁵⁰: 0.85 μM) [1] [1]
Clinical: Phase I N/A Well tolerated; ~50% oral bioavailability [1] [1]
Clinical: Phase II (RA) 100 mg or 400 mg, orally, three times a day for 12 weeks Well tolerated; dose-dependent improvement in ACR20 response rates [1] [1]
Detailed Experimental Protocols

For researchers, here are the methodologies from key studies:

  • In Vivo Efficacy in Osteoarthritis Models [2]:

    • Model 1 (Collagenase-induced OA): Female Balb/c mice received intra-articular injections of collagenase. This compound was administered orally by gavage at specified doses twice a day. OA joint damage was assessed semi-quantitatively via histopathological scoring of knee joints.
    • Model 2 (Spontaneous OA in STR/1N mice): Male STR/1N mice were given this compound mixed into their food ad libitum. Joint damage was assessed histologically, and urinary biomarkers of collagen degradation (hydroxylysylpyridinoline HP and lysylpyridinoline LP) were measured using high-pressure liquid chromatography (HPLC).
  • In Vitro IL-1β Inhibition Assay [1]:

    • Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs).
    • Stimulation: Cells were stimulated with bacterial Lipopolysaccharide (LPS).
    • Measurement: The concentration of the drug required to inhibit 50% of IL-1β release (IC⁵⁰) was determined.

Development Status and Rationale for Discontinuation

Despite promising early results, this compound's clinical development was voluntarily suspended in November 2003 and later terminated [4] [1] [5].

  • Cause for Discontinuation: The decision was based on a 9-month animal toxicity study that found liver abnormalities in animals after chronic, high-dose exposure to this compound [4] [1].
  • Clinical Context: It is important to note that no similar liver toxicity had been observed in human trials up to that point [4]. The companies involved decided to halt development to further evaluate the animal findings, and the drug never advanced to market [1] [6].

This compound represents an important case study in drug development, demonstrating promising targeted mechanism that was ultimately halted by toxicity findings in preclinical animal models.

References

Core Properties & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Primary Target Interleukin-1β converting enzyme (ICE/Caspase-1) [1] [2]
Ki (Enzymatic Assay) 1.4 nM [1] [2] [3]
Main Biological Action Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [1] [2]
Therapeutic Indications (Research) Osteoarthritis and Rheumatoid Arthritis [1] [2] [4]
Clinical Status Phase II clinical trials voluntarily suspended [5]

Pralnacasan is an orally bioavailable pro-drug that is converted to its active form in the body. Its mechanism involves the inhibition of caspase-1, which is a key enzyme in the formation of mature, active IL-1β and IL-18. These cytokines are potent drivers of inflammation, and their overproduction is implicated in the pathology of various autoimmune and inflammatory diseases [6] [5].

The diagram below illustrates the signaling pathway targeted by this compound.

architecture InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Inflammasome Inflammasome Activation InflammatoryStimuli->Inflammasome ProCaspase1 Inactive Caspase-1 (Pro-caspase-1) Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Activation ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleavage MatureIL1b Mature IL-1β (Inflammatory Response) ProIL1b->MatureIL1b This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibition

This compound inhibits caspase-1 to block production of active IL-1β.

Quantitative Data & Experimental Findings

The table below summarizes key quantitative data from biochemical and preclinical studies.

Data Category Value / Result Experimental Context
Cellular IC₅₀ 120 nM (Inhibition of IL-1β production) Human THP-1 monocytic cells treated with 1 µg/mL LPS for 4 hours [1]
In Vivo Efficacy (Dose) 12.5 - 50 mg/kg Oral gavage, twice daily for 6 weeks in collagenase-induced OA mouse model [1] [4]
In Vivo Efficacy (Result) 13-22% reduction in OA histopathological score Collagenase-induced OA mouse model & spontaneous OA in STR/1N mice [4]
Solubility (In Vitro) ~220 mg/mL (~420.22 mM) In DMSO [1] [2]
Molecular Weight 523.54 g/mol - [1] [2] [3]
CAS Number 192755-52-5 - [1] [2] [5]

Detailed Experimental Protocol

The following methodology is summarized from a key study that evaluated the efficacy of this compound in an osteoarthritis model [4].

  • 1. Animal Model Induction:

    • Model: Collagenase-Induced Osteoarthritis (OA) in mice.
    • Subjects: Female Balb/c mice.
    • Procedure: Osteoarthritis is induced in the knee joint by an intra-articular injection of collagenase.
  • 2. Dosing Regimen:

    • Compound: this compound, administered orally via gavage.
    • Dose Groups: 0 mg/kg (vehicle control), 12.5 mg/kg, 25 mg/kg, and 50 mg/kg.
    • Frequency & Duration: Twice a day, for a continuous period of 6 weeks.
  • 3. Endpoint Analysis:

    • Primary Assessment: Histopathological evaluation of the knee joints after the 6-week treatment period.
    • Method: Joints are processed, sectioned, and stained (e.g., with Hematoxylin and Eosin, or Safranin-O). A semi-quantitative scoring system is used to assess the damage to the medial knee joint compartments (tibial plateau and femoral condyle). The total possible score in this study was 32.
  • 4. Reported Outcome:

    • Treatment with this compound significantly ameliorated the histopathological damage in a dose-dependent manner, with the most pronounced effect observed at the 50 mg/kg dose [1] [4]. The treatment was reported to be well-tolerated with no apparent effect on animal body weight [1].

Clinical Development Status

This compound advanced to Phase II clinical trials for rheumatoid arthritis. However, in November 2003, the developers, Vertex Pharmaceuticals and Aventis Pharma, voluntarily suspended its clinical development [5].

The decision was based on results from a 9-month animal toxicity study, which detected liver abnormalities in animals treated with high doses of the drug. It is important to note that no similar liver toxicity had been observed in human trials at that time. The suspension was a precautionary measure to allow for further evaluation of the findings, and the program was not subsequently resumed [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan is a small molecule prodrug, which means it is metabolically converted in the body to its active form, RU 36384/VRT-18858 [1] [2]. The active drug is a potent, non-peptide inhibitor that selectively targets caspase-1 [3] [2].

The diagram below illustrates the core signaling pathway that this compound inhibits.

G Inflammasome Inflammasome Activation ProCaspase1 Pro-caspase-1 Inflammasome->ProCaspase1 Activates ActiveCaspase1 Active Caspase-1 (ICE) ProCaspase1->ActiveCaspase1 Auto-cleavage ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleaves ActiveIL1B Mature IL-1β ProIL1B->ActiveIL1B ActiveIL18 Mature IL-18 ProIL18->ActiveIL18 This compound This compound (Active Metabolite) This compound->ActiveCaspase1 Inhibits

This compound inhibits caspase-1, preventing the maturation of IL-1β and IL-18.

Key Preclinical and Clinical Data

The following tables summarize the quantitative findings from pivotal studies on this compound.

Table 1: In Vitro Potency and Pharmacokinetics of this compound's Active Metabolite (RU 36384/VRT-18858)

Parameter Value Details / Conditions
Caspase-1 IC₅₀ 1.3 nM Demonstrates high potency for primary target [2].
Caspase-8 IC₅₀ 0.12 μM Shows selectivity over this apoptotic caspase [2].
Caspase-3 IC₅₀ 2.3 mM High selectivity over this apoptotic caspase [2].
Cellular Activity (IL-1β inhibition) IC₅₀ = 0.85 μM In LPS-stimulated human PBMCs [2].
Oral Bioavailability ~40-60% (rodents) Significant improvement from the prodrug (4%) [2].

Table 2: Efficacy of this compound in Preclinical In Vivo Models

Disease Model Species Dosing Regimen Key Results
Collagenase-Induced OA [1] [4] Female Balb/c mice 12.5, 25, 50 mg/kg (orally, twice daily) Significant reduction in OA joint damage at 12.5 and 50 mg/kg (13-22% reduction vs. control).
Spontaneous OA [1] [4] Male STR/1N mice 0, 700, 4200 ppm (in food) Significant reduction in OA at 4200 ppm. Urinary HP cross-links (joint damage marker) reduced by 59%.
Dextran Sulfate Sodium (DSS)-Induced Colitis [5] Female BALB/c mice 50 mg/kg (oral or intraperitoneal, twice daily) Improved clinical score, reduced colon shortening, and suppressed Th1 T-cell activation.

Table 3: Clinical Development Status and Key Findings

Aspect Details
Primary Indications Rheumatoid Arthritis (RA) and Osteoarthritis (OA) [6] [3] [2].
Clinical Phase Phase II trials for RA [6] [2].
Reported Efficacy In a 12-week Phase II RA trial (285 patients), dose-dependent improvement was observed using ACR20 response rates [2].
Status Development Halted. Clinical trials were voluntarily suspended in 2003/2005 [6] [7] [2].
Reason for Halt A 9-month animal toxicity study revealed liver abnormalities at chronic high doses. No similar toxicity was reported in human trials at the time of suspension [7] [3] [2].

Detailed Experimental Protocols

For researchers looking to validate or build upon this work, here are the methodologies from key studies.

Protocol 1: Assessing Efficacy in Murine Osteoarthritis Models This methodology was used to generate the data in [1] and [4].

  • Animal Models:
    • Collagenase-Induced OA: Female Balb/c mice are used. Osteoarthritis is induced by intra-articular injection of collagenase into the knee joint.
    • Spontaneous OA: Male STR/1N mice, which naturally develop OA, are used.
  • Dosing and Administration:
    • Collagenase-Induced Model: this compound is administered orally by gavage at doses of 0, 12.5, 25, and 50 mg/kg, twice a day.
    • Spontaneous Model: this compound is administered ad libitum via food-drug mixtures at concentrations of 0, 700, and 4200 ppm (mg/kg food).
  • Endpoint Analysis:
    • Primary Endpoint: Joint damage is assessed by a semi-quantitative histopathological score of the knee joints (tibial plateau and femoral condyle), with a maximum score of 32.
    • Biomarker Analysis: In the spontaneous model, urinary levels of collagen cross-links (hydroxylysylpyridinoline, HP; and lysylpyridinoline, LP) are measured by high-pressure liquid chromatography (HPLC) as biomarkers for joint damage. Plasma concentrations of the active metabolite are also measured.

Protocol 2: Assessing Efficacy in a Colitis Model This methodology is derived from [5].

  • Disease Induction: Female, 8-week-old BALB/c mice are given 3.5% dextran sulfate sodium (DSS) in their drinking water for 10 days to induce colitis.
  • Dosing: this compound is administered at 50 mg/kg (or 12.5 mg/kg for a lower dose group) either orally (p.o.) or intraperitoneally (i.p.), twice daily from day 1 to 10. A control group receives a placebo vehicle (0.5% hydroxyethylcellulose solution).
  • Endpoint Analysis:
    • Clinical Scoring: A clinical score is calculated based on weight loss, stool consistency, and blood in the stools.
    • Post-Mortem Analysis: Colon length is measured as an indicator of inflammation. Colon tissue is harvested for histological analysis (scored by a pathologist).
    • Cytokine Measurement: Intracolonic cytokines are measured by ELISA. Furthermore, IFN-γ production is quantified from activated paraaortal lymph node cells and splenocytes to assess T helper 1 (Th1) cell activation.

Implications for Researchers and Drug Development

The case of this compound offers several critical lessons for the development of anti-inflammatory therapeutics:

  • Target Validation: The efficacy of this compound in multiple disease models reinforced caspase-1 as a valid and promising therapeutic target for chronic inflammatory diseases [1] [5].
  • The Safety Hurdle: It underscores the critical importance of long-term toxicology studies. Promising efficacy in short-term human trials can be negated by organ-specific toxicity that only manifests after prolonged exposure in animal models [6] [2].
  • The Prodrug Strategy: this compound is a successful example of using a prodrug approach to overcome pharmacokinetic limitations, significantly improving oral bioavailability from 4% to 40-60% in rodents [2].

References

Pralnacasan research overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Pralnacasan is an orally bioavailable pro-drug that is rapidly converted to its active form, VRT-18858, a potent and selective non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE) [1] [2]. ICE, more commonly known as caspase-1, is a key enzyme in the inflammatory response [3].

Its primary mechanism is inhibiting the NLRP3 inflammasome signaling pathway. The diagram below illustrates how this compound targets this pathway.

G PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Crystals) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB ProIL1b pro-IL-1β NFkB->ProIL1b ProIL18 pro-IL-18 NFkB->ProIL18 NLRP3_Inactive NLRP3 (Inactive) NFkB->NLRP3_Inactive Priming Signal NLRP3_Active NLRP3 (Active) NLRP3_Inactive->NLRP3_Active Activation Signal (K+ efflux, ROS, etc.) ASC ASC Adaptor NLRP3_Active->ASC ProCaspase1 Pro-caspase-1 ASC->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 MatureIL1b Mature IL-1β ActiveCaspase1->MatureIL1b Cleavage MatureIL18 Mature IL-18 ActiveCaspase1->MatureIL18 Cleavage Inflammation Inflammatory Response MatureIL1b->Inflammation MatureIL18->Inflammation This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits

This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18 and subsequent inflammation.

By blocking caspase-1, this compound prevents the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, which are pivotal initiators and sustainers of inflammatory processes in diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4].

Summary of Preclinical Research Data

This compound demonstrated efficacy in multiple animal models of inflammatory disease. The table below summarizes key quantitative findings from pivotal studies.

Disease Model Study Design Key Results Proposed Mechanism

| Osteoarthritis (Mouse) Collagenase-induced [5] | Oral administration (12.5, 25, 50 mg/kg, twice daily) | Significant reduction in OA joint damage (by 13-22% at 12.5 & 50 mg/kg). | Inhibition of IL-1β activation, reducing cartilage degradation. | | Osteoarthritis (Mouse) Spontaneous (STR/1N mice) [5] | Diet admixture (0, 700, 4200 ppm) | Significant reduction in OA joint damage at high dose (4200 ppm). 59% reduction in urinary HP cross-links (joint damage marker). | Attenuation of structural joint damage and related biomarkers. | | Colitis (Mouse) Dextran Sulfate Sodium (DSS)-induced [6] | Intraperitoneal or Oral (12.5 or 50 mg/kg, twice daily) for 10 days | Improved clinical score, preserved colon length, and reduced histologic damage. Suppressed T-cell production of IFN-γ. | Reduction of Th1 T-cell activation and systemic inflammation. |

Clinical Development & Current Status

This compound advanced to Phase II clinical trials for the treatment of rheumatoid arthritis and osteoarthritis [1] [2].

  • Voluntary Suspension: In 2003, the developers, Aventis and Vertex Pharmaceuticals, voluntarily suspended all clinical trials [1] [4].
  • Reason for Suspension: This decision was based on a 9-month animal toxicity study which showed liver abnormalities resulting from chronic, high-dose administration of the drug [1] [4]. It is important to note that no similar liver toxicity had been observed in human trials up to that point [1].
  • Current Status: The development of this compound has been halted and it has not been approved for clinical use in any country. It remains an important research tool for studying caspase-1 biology [7] [4].

Challenges and Research Significance

The case of this compound highlights a common challenge in drug development: translating promising preclinical efficacy into a safe human therapeutic.

  • Toxicity Hurdle: The liver toxicity seen in long-term animal studies, despite its efficacy, was the primary barrier to its further development [1] [4].
  • Research Tool: this compound continues to be a valuable compound for basic research, used to investigate the role of caspase-1 and the NLRP3 inflammasome in various disease models [7].
  • Pathfinder for New Inhibitors: The knowledge gained from this compound's development has informed the design of subsequent caspase-1 and inflammasome inhibitors, such as VX-765 (Belnacasan), though these have also faced similar safety challenges [2] [4].

References

Pralnacasan preclinical research findings

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy Data Summary

Disease Model Species/Sex Dosing Regimen Key Efficacy Findings Reference
Knee Osteoarthritis (Collagenase-induced) Female Balb/c mice 12.5, 25, and 50 mg/kg, orally twice a day Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% reduction) [1]. [1]
Knee Osteoarthritis (Spontaneous in STR/1N mice) Male STR/1N mice 0, 700, and 4200 ppm (mg/kg food) ad libitum Significant reduction in OA at high dose (4200 ppm). Urinary HP cross-links (joint damage indicator) reduced by 59%; HP/LP ratio reduced by 84% [1]. [1]
Murine Colitis (Dextran Sulfate Sodium-induced) Mice 50 mg/kg, orally twice a day Marked reduction of colitis severity and suppression of T-helper 1 cell activation [2]. [2]
Brain Damage (Transient Ischemia) Rats 10 mg/kg, intravenously Marked reduction in brain damage induced by transient ischemia [2]. [2]

Mechanism of Action and Experimental Protocols

Pralnacasan is a potent, non-peptide inhibitor of ICE (caspase-1). This enzyme is crucial for the activation of the pro-inflammatory cytokines IL-1β and IL-18 [3] [2]. By inhibiting caspase-1, this compound blocks the maturation and secretion of these cytokines, which are key drivers of inflammation in various diseases [1] [3].

The signaling pathway impacted by this compound and the workflow for its key preclinical validation are detailed below.

G PAMPs_DAMPs PAMPs/DAMPs (e.g., Cholesterol Crystals, ATP) PrimingSignal Priming Signal (Signal 1) TLR/IL-1R/TNFR → NF-κB activation PAMPs_DAMPs->PrimingSignal ActivationSignal Activation Signal (Signal 2) K+ efflux, ROS, Lysosomal damage PAMPs_DAMPs->ActivationSignal ProIL1b_ProIL18 Synthesis of pro-IL-1β, pro-IL-18, NLRP3 PrimingSignal->ProIL1b_ProIL18 NLRP3_Inflammasome Inflammasome Assembly NLRP3-ASC-pro-Caspase-1 ProIL1b_ProIL18->NLRP3_Inflammasome ActivationSignal->NLRP3_Inflammasome ActiveCaspase1 Active Caspase-1 NLRP3_Inflammasome->ActiveCaspase1 MatureIL1b_IL18 Mature IL-1β & IL-18 (Secretion and Inflammation) ActiveCaspase1->MatureIL1b_IL18 Cleaves This compound This compound (ICE Inhibitor) This compound->ActiveCaspase1 Inhibits

This compound inhibits caspase-1 to block IL-1β/IL-18 maturation [1] [3] [4].

G AnimalModels Select Animal Model GroupDosing Randomization & Dosing AnimalModels->GroupDosing DiseaseInduction Disease Induction/Progression GroupDosing->DiseaseInduction SampleCollection Tissue & Fluid Collection DiseaseInduction->SampleCollection EndpointAnalysis Endpoint Analysis SampleCollection->EndpointAnalysis a1 EndpointAnalysis->a1 a2 EndpointAnalysis->a2 Histology Histopathological Scoring (e.g., semi-quantitative joint damage) Biomarkers Biomarker Assays (e.g., Urinary HP/LP, ELISA) DrugLevels Plasma Drug Concentration a1->Histology a2->Biomarkers a2->DrugLevels

General workflow for key preclinical experiments on this compound [1].

Detailed Experimental Protocols

The core methodologies from the pivotal osteoarthritis studies are as follows [1]:

  • Animal Models:
    • Collagenase-Induced OA: Female Balb/c mice received an intra-articular injection of collagenase to initiate knee joint instability.
    • Spontaneous OA: Male STR/1N mice, which develop OA naturally, were used.
  • Dosing and Administration:
    • Collagenase Model: this compound was administered orally by gavage twice a day at doses of 0, 12.5, 25, and 50 mg/kg.
    • Spontaneous Model: this compound was administered via food-drug mixtures ad libitum at concentrations of 0, 700, and 4200 ppm (mg/kg food).
  • Endpoint Analysis:
    • Primary Outcome: Knee joint damage was assessed by semi-quantitative histopathological scoring (median scores reported on a 0-32 scale).
    • Biomarker Measurement (STR/1N mice): Urinary levels of the collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) were determined using high-pressure liquid chromatography (HPLC).
    • Pharmacokinetics: Plasma concentrations of the active metabolite, RU 36384/VRT-18858, were measured.

Clinical Development Status

This compound has not been approved for medical use in any country [2]. In November 2003, the developers (Aventis and Vertex Pharmaceuticals) voluntarily suspended its Phase II clinical trials [2]. This decision was based on a long-term (9-month) animal toxicity study that found liver abnormalities in rodents treated with high doses of the drug [2]. It is important to note that no similar liver toxicity had been observed in human trials at that time [2].

References

Comprehensive Application Notes and Protocols for Pralnacasan (VX-740) DMSO Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pralnacasan

This compound (VX-740) is a novel, potent, selective, and orally bioactive non-peptide inhibitor of caspase-1 (IL-1β converting enzyme) with a Kᵢ of 1.4 nM, demonstrating significant potential for the treatment of inflammatory conditions including rheumatoid arthritis and osteoarthritis [1] [2]. As a peptidomimetic compound, this compound represents an advancement over earlier peptide-based caspase inhibitors, which often suffered from poor pharmacological properties including inadequate stability, membrane permeability, and target specificity [2] [3]. This document provides comprehensive application notes and detailed experimental protocols for preparing this compound DMSO stock solutions, subsequent dilutions for in vitro assays, and assessment of its biological activity.

Physicochemical Properties and Formulation

Molecular Characteristics

Table 1: Molecular properties of this compound

Property Specification
CAS Number 192755-52-5
Molecular Formula C₂₆H₂₉N₅O₇
Molecular Weight 523.54 g/mol
Appearance White to off-white solid powder
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8
Rotatable Bond Count 6
Exact Mass 523.207 g/mol
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years

This compound is a complex heterocyclic compound with four defined stereocenters, contributing to its specific interaction with the caspase-1 active site [1]. The compound's structure includes both hydrogen bond donor and acceptor atoms, influencing its solubility profile and formulation requirements.

Solubility Data

Table 2: Solubility profile of this compound

Solvent System Solubility Concentration
Anhydrous DMSO ~220 mg/mL ~420.22 mM
Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) ≥5.5 mg/mL ≥10.51 mM
Formulation 2 (10% DMSO + 90% [20% SBE-β-CD in Saline]) ≥5.5 mg/mL ≥10.51 mM
Formulation 3 (10% DMSO + 90% Corn Oil) ≥5.5 mg/mL ≥10.51 mM

The high solubility in anhydrous DMSO makes it ideal for primary stock solution preparation [1]. For biological assays requiring aqueous conditions, the recommended co-solvent systems maintain this compound in solution while ensuring compatibility with cellular systems and minimizing solvent toxicity.

Stock Solution Preparation Protocols

Primary DMSO Stock Solution

Materials Required:

  • This compound powder (≥98% purity)
  • Anhydrous DMSO (molecular biology grade)
  • Sterile glass vials
  • Analytical balance (0.01 mg sensitivity)
  • Piperettes and sterile tips
  • Vortex mixer
  • Argon or nitrogen gas (optional, for inert atmosphere)

Procedure:

  • Equipment Preparation: Allow the this compound powder to equilibrate to room temperature while still sealed to prevent moisture absorption. Clean the work area with 70% ethanol.
  • Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 52.35 mg of powder per 1 mL of final volume.
  • Dissolution: Transfer the weighed powder to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For a 100 mM stock, this would be approximately 220 mg powder per 1 mL DMSO.
  • Mixing: Cap the vial securely and vortex for 30-60 seconds until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C with intermittent gentle agitation to facilitate dissolution.
  • Aliquoting: Aseptically aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes (e.g., 10-50 μL aliquots) to minimize freeze-thaw cycles.
  • Storage: Label aliquots clearly with compound name, concentration, date, and preparer's initials. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).

Quality Control Notes:

  • Visually inspect the solution for complete dissolution and absence of particulate matter.
  • Record the dilution scheme and concentration calculations in a laboratory notebook.
  • Avoid repeated freeze-thaw cycles, as this may degrade the compound and promote water absorption.
Working Solution Preparation

For in vitro cellular assays:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.
  • Prepare intermediate dilutions in 100% DMSO if lower concentrations are needed.
  • Dilute the DMSO stock into pre-warmed cell culture medium to achieve the final working concentration, ensuring the DMSO concentration does not exceed 0.1% (v/v) for most cell lines.
  • Use the working solution immediately after preparation.

For in vivo administration (based on published studies [1] [3]):

  • Prepare Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) by sequentially adding co-solvents:
    • Add 100 μL of 55 mg/mL DMSO stock solution to 400 μL PEG300, mix evenly
    • Add 50 μL Tween-80, mix evenly
    • Add 450 μL normal saline (0.9% NaCl) to adjust to final volume of 1 mL
  • Administer via oral gavage at reported doses of 12.5-50 mg/kg twice daily [1].

In Vitro Bioactivity Assessment

Caspase-1 Inhibition Assay

Background: this compound demonstrates highly potent inhibition of caspase-1 with an IC₅₀ of 1.3-2.0 nM and exceptional selectivity over caspase-3 and caspase-8 (micromolar range inhibition) [2]. This specificity profile makes it particularly valuable for studying inflammasome pathways without concurrent apoptotic effects.

Protocol (Adapted from published methods):

  • Reagent Preparation:

    • Prepare assay buffer: 100 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5
    • Dilute recombinant human caspase-1 to working concentration in assay buffer
    • Prepare substrate solution: 50 μM Ac-YVAD-AFC or Ac-WEHD-AFC in assay buffer
  • Inhibition Assay:

    • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer (ensure final DMSO ≤1%)
    • Pre-incubate caspase-1 with inhibitor solutions for 30 minutes at 25°C
    • Initiate reaction by adding substrate solution
    • Monitor fluorescence development (Ex/Em = 400/505 for AFC) for 30-60 minutes
    • Calculate percentage inhibition and IC₅₀ values using nonlinear regression
  • Data Analysis:

    • This compound typically shows sub-nanomolar to low nanomolar potency against caspase-1
    • Specificity can be confirmed by parallel testing against caspase-3 (DEVD cleavage) and caspase-8 (IETD cleavage)
Cellular Cytokine Production Assay

Background: this compound effectively inhibits processing of pro-inflammatory cytokines IL-1β and IL-18, and reduces IFN-γ production, thereby modulating inflammatory responses [1].

Protocol:

  • Cell Culture: Maintain THP-1 cells (human monocytic line) in RPMI-1640 with 10% FBS at 37°C, 5% CO₂.
  • Differentiation: Differentiate THP-1 cells into macrophages using 100 nM PMA for 48 hours.
  • Treatment: Pre-treat cells with this compound (0.1-1000 nM) for 2 hours.
  • Stimulation: Activate inflammasome with 1 μg/mL LPS for 4 hours followed by 5 mM ATP for 30 minutes.
  • Analysis: Measure IL-1β in culture supernatants by ELISA.

Stability and Storage Considerations

Chemical Stability:

  • DMSO Stock Solutions: Stable for at least 6 months at -80°C, 1 month at -20°C
  • Freeze-Thaw Cycles: Limit to ≤3 cycles to maintain potency
  • Aqueous Dilutions: Use within 24 hours when stored at 4°C

Quality Control Recommendations:

  • Periodically verify stock solution concentration by UV spectrophotometry (using molar extinction coefficient)
  • Monitor biological activity in reference caspase-1 inhibition assays
  • Inspect for crystal formation or discoloration before use

Signaling Pathway and Mechanism

The following diagram illustrates this compound's mechanism of action within the inflammatory signaling pathway:

G InflammatoryStimuli Inflammatory Stimuli (LPS, ATP) Inflammasome Inflammasome Activation InflammatoryStimuli->Inflammasome ProCaspase1 Pro-caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1B pro-IL-1β ActiveCaspase1->ProIL1B ProIL18 pro-IL-18 ActiveCaspase1->ProIL18 MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Inflammation Inflammatory Response MatureIL1B->Inflammation MatureIL18 Mature IL-18 ProIL18->MatureIL18 MatureIL18->Inflammation This compound This compound This compound->ActiveCaspase1 Inhibits

Diagram 1: this compound inhibits caspase-1-mediated inflammatory signaling. This compound specifically targets active caspase-1, preventing processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby dampening the inflammatory response [1] [2] [3].

Troubleshooting Guide

Table 3: Common issues and solutions in this compound stock preparation and use

Problem Potential Cause Solution
Incomplete dissolution Low-quality DMSO, water contamination Use fresh, anhydrous DMSO; briefly warm to 37°C with vortexing
Precipitation in aqueous buffers Rapid dilution, insufficient co-solvents Dilute stock solution stepwise; use recommended co-solvent systems
Reduced biological activity Degraded compound, improper storage Verify storage conditions; minimize freeze-thaw cycles; check with reference assay
High background in cellular assays DMSO cytotoxicity Ensure final DMSO concentration ≤0.1%; include vehicle controls
Inconsistent results Uneven thawing, pipetting errors Thoroughly vortex solutions after thawing; calibrate pipettes regularly

Safety and Regulatory Notes

  • Research Use Only: this compound is for research purposes only, not for human use [1]
  • Clinical Development Status: Clinical trials for rheumatoid arthritis and osteoarthritis were voluntarily suspended due to liver abnormalities observed in long-term animal studies at high doses, despite no similar toxicity being reported in human trials [1] [3]
  • Handling Precautions: Use appropriate personal protective equipment when handling powdered compound and DMSO solutions, as DMSO enhances skin penetration

Conclusion

This compound remains a valuable research tool for investigating caspase-1-mediated inflammatory pathways despite its discontinued clinical development. Proper preparation of DMSO stock solutions at ~220 mg/mL (~420 mM) concentration, followed by appropriate dilution in recommended solvent systems, ensures maintenance of its potent and selective caspase-1 inhibitory activity. These detailed application notes provide researchers with standardized protocols for utilizing this compound effectively in in vitro and in vivo studies of inflammatory processes.

References

Application Notes: Pralnacasan in Preclinical Osteoarthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Pralnacasan (VX-740) is a potent, selective, and orally active pro-drug that is rapidly metabolized in the plasma to its active form, RU 36384/VRT-18858, a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE or caspase-1) [1] [2]. By selectively inhibiting caspase-1, this compound blocks the proteolytic activation of key pro-inflammatory cytokines, including IL-1β and IL-18 [3] [4]. IL-1β is a major driver of osteoarthritis pathogenesis, as it stimulates the production of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS from chondrocytes, leading to the breakdown of articular cartilage [5]. Therefore, this compound represented a promising disease-modifying approach aimed at the root inflammatory causes of OA.

The following diagram illustrates the core mechanism of this compound and the experimental workflow for its in vivo assessment.

Summary of Efficacy in Preclinical OA Models

This compound demonstrated significant efficacy in reducing joint damage in two distinct murine models of knee osteoarthritis, as summarized in the table below [1] [6].

Table 1: Efficacy Outcomes of this compound in Murine OA Models

Experimental Model Mouse Strain / Sex Dosing Regimen Key Efficacy Results
Collagenase-Induced OA Female Balb/c mice Oral gavage; 0, 12.5, 25, 50 mg/kg; twice daily for 6 weeks Significant reduction in OA histopathological scores at 12.5 and 50 mg/kg (13-22% reduction). Well tolerated with no effect on animal weight [1].

| Spontaneous OA (STR/1N) | Male STR/1N mice | Dietary admixture; 0, 700, 4200 ppm (mg/kg food); ad libitum for 6 weeks | Significant reduction in OA histopathological scores at the high dose (4200 ppm). 59% reduction in urinary hydroxylysylpyridinoline (HP). 84% reduction in urinary HP/LP ratio [1]. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments, allowing for replication and adaptation.

Protocol: Collagenase-Induced Osteoarthritis Model

This model induces joint instability through intra-articular enzyme injection [1].

  • 1. Animals: Female Balb/c mice (e.g., 8-12 weeks old). House under standard conditions with free access to food and water.
  • 2. OA Induction:
    • Anesthetize mice according to institutional guidelines.
    • Under aseptic conditions, administer a single intra-articular injection of collagenase type II (e.g., 10 µL of a 10 U/mL solution in saline) into the knee joint cavity of one hind limb. The contralateral limb can serve as a sham control (saline injection).
  • 3. Treatment Administration:
    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound 12.5, 25, 50 mg/kg).
    • Formulation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
    • Dosing: Administer via oral gavage at a volume of 10 mL/kg body weight, twice daily (BID), commencing one day post-collagenase injection. The treatment period in the referenced study was 6 weeks [1].
  • 4. Terminal Sample Collection:
    • At the end of the study, euthanize animals and dissect the knee joints.
Protocol: Spontaneous Osteoarthritis Model (STR/1N Mice)

This model utilizes a mouse strain that naturally develops OA, mimicking age-related disease progression [1].

  • 1. Animals: Male STR/1N mice.
  • 2. Treatment Administration:
    • Formulation: Incorporate this compound directly into standard rodent chow at defined concentrations: 0 (control), 700, and 4200 ppm (mg of drug per kg of food).
    • Dosing: Provide the drug-food mixture ad libitum for the study duration (e.g., 6 weeks). Monitor food consumption to estimate average daily drug intake.
  • 3. Longitudinal Biomarker Monitoring:
    • Collect urine samples from mice at baseline, 3 weeks, and 6 weeks.
    • Store urine at -80°C until analysis.
    • Analyze urinary levels of collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) using High-Pressure Liquid Chromatography (HPLC) [1].
  • 4. Terminal Sample Collection:
    • At the endpoint (e.g., 6 weeks), collect blood via cardiac puncture under anesthesia for plasma drug concentration analysis.
    • Dissect and harvest knee joints for histology.
Protocol: Histopathological Assessment of Joint Tissues

This is a critical step for evaluating the protective effects of the compound on joint structure [1] [7].

  • 1. Tissue Processing:
    • Fix intact knee joints in 4% Paraformaldehyde for 48 hours.
    • Decalcify in 10% EDTA (pH 7.4) for approximately 2 weeks, with the solution changed every 2-3 days.
    • Process the decalcified joints through graded ethanol series, embed in paraffin, and section coronally at a thickness of 4-5 μm.
  • 2. Staining:
    • Stain sections through the central weight-bearing region of the joint with Safranin O/Fast Green to visualize proteoglycan content in the articular cartilage (Safranin O stains proteoglycans red, Fast Green counters tains tissue).
  • 3. Semi-Quantitative Scoring:
    • Evaluate the medial tibial plateau and femoral condyle for OA-associated damage.
    • Use a validated scoring system, such as the OARSI (Osteoarthritis Research Society International) score, which typically assesses cartilage structure, chondrocyte loss, proteoglycan loss, and osteophyte formation. The maximal score in the referenced study was 32 [1].
    • Scoring should be performed by multiple blinded observers to ensure objectivity.

Pharmacokinetic and Safety Profile

In preclinical studies, this compound was generally well-tolerated with no significant adverse effects on animal weight reported [1]. The active metabolite, RU 36384/VRT-18858, showed favorable oral bioavailability, estimated at 40-60% in rodent models [2]. Despite its promising efficacy and pharmacokinetics, the clinical development of this compound was terminated in February 2005 due to liver toxicity concerns observed in long-term animal studies [8] [3] [2]. This highlights a significant hurdle in translating caspase inhibitors to clinical use and underscores the importance of thorough toxicological evaluation in drug development.

Conclusion and Research Applications

This compound served as a pioneering tool compound that validated caspase-1 inhibition as a viable mechanism for reducing joint damage in experimental OA. The detailed protocols provided here for inducing OA, administering the drug, and assessing structural and biomarker outcomes remain highly relevant. Researchers can utilize these application notes to:

  • Replicate key studies to understand the role of IL-1β in OA pathogenesis.
  • Use this compound as a benchmark control when evaluating novel caspase-1 inhibitors or other anti-inflammatory OA therapies.
  • Adapt the biomarker (urinary HP/LP) and histopathological methodologies for other drug discovery programs.

The journey of this compound underscores the critical balance between efficacy and safety in pharmaceutical development, offering valuable lessons for future research into disease-modifying OA drugs.

References

Comprehensive Application Notes and Protocols: Pralnacasan in Murine Colitis Models for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pralnacasan and Its Relevance to Inflammatory Bowel Disease Research

This compound (VX-740) represents a first-generation selective caspase-1 inhibitor that has demonstrated significant promise in preclinical models of inflammatory bowel disease. As an orally bioavailable therapeutic candidate, it specifically targets the interleukin-1β converting enzyme (ICE/caspase-1), a key regulator in the inflammatory cascade implicated in the pathogenesis of colitis. The compound functions as a reversible covalent inhibitor that undergoes conversion to its active aldehyde form in vivo, exhibiting potent activity with an IC50 of 1.3 nM against caspase-1 while showing significantly lower affinity for apoptotic caspases-3 and -8 (IC50 values of 2.3 mM and 0.12 mM, respectively) [1]. This selectivity profile makes it particularly valuable for dissecting the specific contributions of caspase-1-dependent pathways in intestinal inflammation without broadly disrupting apoptotic processes essential for cellular homeostasis.

The pathophysiological relevance of this compound's mechanism of action is firmly established in the context of inflammatory bowel disease. Caspase-1 plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18, both of which are significantly elevated in human IBD and contribute to the disruption of intestinal mucosal integrity, activation of adaptive immune responses, and amplification of local and systemic inflammation [1] [2]. Research demonstrates that genetic deficiency or pharmacological inhibition of caspase-1 confers protection against colitis in multiple murine models, establishing the therapeutic rationale for targeted intervention in this pathway [3] [2]. This compound has been shown to effectively reduce the clinical severity of colitis, suppress T helper 1 cell activation, and diminish production of interferon-γ (IFN-γ), illustrating its multimodal mechanisms in mitigating intestinal inflammation [2].

Compound Properties and Pharmacological Profile

Table 1: Pharmacological Properties and Development Status of this compound

Property Category Specific Details
Chemical Description Pyridazinodiazepine compound; reversible caspase-1 inhibitor prodrug [1]
Mechanism of Action Selective inhibition of interleukin-1β converting enzyme (ICE/caspase-1); inhibits processing of pro-IL-1β and pro-IL-18 to active forms [1]
In Vitro Potency Caspase-1 IC50: 1.3 nM; IL-1β inhibition in LPS-challenged PBMCs: IC50 0.85 μM [1]
Pharmacokinetics Oral bioavailability: 40-60% in rodent models; approximately 50% in human Phase I trials [1]
Clinical Status Phase II completed for rheumatoid arthritis; development halted in Phase III due to toxicological concerns [1]
Key Research Use Mechanistic studies of caspase-1 involvement in inflammatory diseases; preclinical proof-of-concept for ICE inhibition [3] [1] [2]

This compound is administered as a prodrug strategy that is hydrolyzed by plasma esterases to the active metabolite, which features an aldehyde functional group that covalently modifies the catalytic cysteine residue in the caspase-1 active site [1]. This molecular design enables potent and selective inhibition while maintaining favorable pharmacokinetic properties. The ethyl acetal prodrug (originally designated RU36384/VRT-18858) was specifically engineered to overcome limitations of the parent compound, resulting in significantly enhanced oral bioavailability from 4% to 40-60% in rodent models [1]. This optimized pharmacokinetic profile made this compound particularly suitable for chronic dosing regimens in preclinical colitis models, enabling robust assessment of therapeutic potential.

The developmental history of this compound provides important context for its current research applications. In Phase I clinical trials, the compound was well-tolerated and demonstrated approximately 50% oral bioavailability in humans [1]. A 12-week Phase II study in 285 patients with rheumatoid arthritis established evidence of efficacy, with dose-dependent improvements observed in ACR20 response rates [1]. However, advancement to Phase III trials for rheumatoid arthritis, osteoarthritis, and psoriasis was terminated in February 2005 due to significant toxicological concerns observed in non-human primate studies [1]. Despite this setback in clinical development, this compound remains an invaluable research tool for investigating caspase-1 biology in preclinical models, including murine colitis, where its effects are well-characterized and provide important insights into the therapeutic potential of more recently developed ICE inhibitors.

Therapeutic Efficacy in Murine Colitis Models

Quantitative Assessment of Disease Modification

Table 2: Efficacy Outcomes of this compound in DSS-Induced Murine Colitis Models

Parameter Assessed Effect of this compound Treatment Model Details Citation
Clinical Disease Score Significant reduction from days 6-10 (i.p.); significant reduction at days 8-9 (oral) BALB/c mice, 3.5% DSS for 10 days [2]
Colon Length Prevention of DSS-induced shortening C57BL/6 mice, DSS-induced colitis [3]
Body Weight Prevented DSS-induced weight loss C57BL/6 mice, DSS-induced colitis [3]
IL-18 Protein Significant reduction in colonic expression BALB/c mice, 3.5% DSS for 10 days [2]
IFN-γ+ Lymphocytes Reduced count in paraaortal lymph nodes BALB/c mice, 3.5% DSS for 10 days [2]
IFN-γ Synthesis Significant suppression in stimulated splenocytes BALB/c mice, 3.5% DSS for 10 days [2]
IP-10 mRNA Complete prevention of DSS-induced increase C57BL/6 mice, DSS-induced colitis [3]
TNF-α mRNA No significant suppression C57BL/6 mice, DSS-induced colitis [3]

The therapeutic efficacy of this compound has been rigorously evaluated in multiple dextran sulfate sodium (DSS)-induced colitis models across different mouse strains. In C57BL/6 mice, intraperitoneal administration of this compound (50 mg/kg twice daily) effectively prevented disease development as evidenced by maintained body weight, reduced occult blood and diarrhea, and prevention of colon shortening [3]. The disease-modifying effects were further confirmed in BALB/c mice, where both intraperitoneal and oral administration significantly improved clinical scores, with intraperitoneal administration demonstrating earlier onset of efficacy (day 6 versus day 8 for oral administration) [2]. This strain-independent activity underscores the fundamental role of caspase-1 in intestinal inflammation across genetic backgrounds and supports the broad relevance of this therapeutic target.

Beyond macroscopic disease parameters, this compound treatment demonstrated significant immunomodulatory effects on key inflammatory pathways. The compound significantly reduced colonic expression of IL-18 protein, consistent with its primary mechanism as an ICE inhibitor [2]. Furthermore, treatment resulted in decreased numbers of IFN-γ-positive lymphocytes in paraaortal lymph nodes and suppressed IFN-γ synthesis in stimulated splenocytes, indicating downstream effects on T helper 1 cell activation [2]. Interestingly, in C57BL/6 mice, this compound completely prevented the DSS-induced increase in IP-10 mRNA but did not significantly suppress TNF-α mRNA expression, revealing a selective immunomodulatory profile that distinguishes IL-18-mediated pathways from TNF-α-driven inflammation [3]. This differential cytokine regulation provides important insights for combination therapy approaches and patient stratification strategies.

Experimental Workflow for Therapeutic Efficacy Assessment

G A Day 0-10 DSS Administration C Daily Monitoring Body Weight, Stool Consistency, Occult Blood, DAI Scoring A->C B Daily this compound Treatment (50 mg/kg, i.p. or oral) B->C D Termination (Day 10-11) Tissue Collection C->D E Tissue Analysis D->E F Colon Length Histopathology E->F G Cytokine mRNA (IP-10, TNF-α) E->G H Protein Analysis (IL-18, IL-12, TNF-α, IFN-γ) E->H I Immune Cell Analysis Flow Cytometry E->I

Diagram 1: Experimental workflow for assessing this compound efficacy in DSS-induced colitis. DAI: Disease Activity Index.

Detailed Experimental Protocols

DSS-Induced Colitis Model and this compound Administration

The DSS-induced colitis model is widely utilized for assessing therapeutic efficacy of candidate compounds due to its reproducibility and relevance to human inflammatory bowel disease pathophysiology. To establish the model, dissolve dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in drinking water at a concentration of 1-3.5% (w/v) based on desired disease severity [3] [2]. For C57BL/6 mice, a concentration of 1-2% DSS is typically sufficient to induce significant inflammation, while BALB/c mice may require higher concentrations (3.5%) [2]. Administer the DSS solution ad libitum for 7-10 days, with freshly prepared solution replaced every 2-3 days to ensure stability. Monitor mice daily for disease progression by tracking body weight, stool consistency (normal, loose, or diarrhea), and the presence of occult or gross blood in stools. Calculate a disease activity index (DAI) by scoring three parameters: weight loss (0: <1%, 1: 1-5%, 2: 5-10%, 3: 10-20%, 4: >20%), stool consistency (0: normal, 2: loose stool, 4: diarrhea), and bleeding (0: no blood, 2: presence, 4: gross blood) [4].

For This compound treatment, prepare a fresh solution daily in appropriate vehicle based on administration route. The established effective dose is 50 mg/kg administered twice daily via intraperitoneal injection or once daily for oral administration [3] [2]. Initiate treatment concurrently with DSS administration (day 0) for preventive protocols, or after disease establishment (day 3-5) for therapeutic intervention studies. For intraperitoneal administration, dissolve this compound in sterile saline or PBS with minimal organic solvent (e.g., <5% DMSO) to ensure compatibility with biological systems. For oral gavage, formulations may include 0.5-1% methylcellulose as a suspending agent. Include appropriate vehicle control groups to distinguish drug-specific effects from administration effects. Terminate experiments at predetermined endpoints (typically days 10-11), collect colon tissue for length measurement, and process for subsequent analyses including histology, mRNA extraction, and protein analysis [3].

Tissue Collection and Analytical Methods

Upon termination of the experiment, euthanize mice according to institutional animal care guidelines and immediately collect colon tissue for analysis. Carefully excise the entire colon from the cecum to the anal verge, measure length as an inverse indicator of inflammation severity, and divide into segments for various analyses. For histopathological assessment, preserve 0.5-1 cm segments from proximal, medial, and distal colon in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and stain with hematoxylin and eosin. Evaluate sections for epithelial damage, crypt architecture distortion, immune cell infiltration, and mucosal ulceration using a standardized scoring system (e.g., 0-4 for severity and extent) [3] [2].

For molecular analyses, snap-freeze colon segments in liquid nitrogen and store at -80°C until processing. Extract total RNA using commercial kits with DNase treatment to remove genomic DNA contamination. Perform real-time RT-PCR for target genes (e.g., IP-10, TNF-α) using validated primer sets and normalize expression to housekeeping genes (e.g., GAPDH, β-actin) [3]. For protein analysis, homogenize frozen tissue in appropriate lysis buffer containing protease inhibitors, quantify protein concentration, and perform ELISA for specific cytokines (IL-18, IL-12, TNF-α, IFN-γ) according to manufacturer protocols [3] [2]. For immune cell analysis, isolate lymphocytes from mesenteric lymph nodes or spleen, stimulate with PMA/ionomycin in the presence of brefeldin A for 4-6 hours, then perform intracellular staining for IFN-γ followed by flow cytometry to quantify cytokine-producing T cell populations [2].

Mechanism of Action and Signaling Pathways

ICE Inhibition and Downstream Inflammatory Cascade

G A Inflammatory Stimuli (DSS, Microbiota, TLR agonists) B Caspase-1 Activation (ICE) A->B C pro-IL-1β → IL-1β B->C D pro-IL-18 → IL-18 B->D E NF-κB Pathway Activation C->E G IFN-γ Production (T cells, NK cells) D->G F IP-10 Expression (CXCL10) E->F H T helper 1 Cell Differentiation G->H I This compound Inhibition I->B inhibits

Diagram 2: this compound mechanism of action through caspase-1 inhibition. ICE: Interleukin-1β Converting Enzyme.

The primary molecular target of this compound is caspase-1, also known as interleukin-1β converting enzyme (ICE), which plays a central role in the inflammasome pathway responsible for processing and activating the pro-inflammatory cytokines IL-1β and IL-18 [1]. In the context of colitis, various inflammatory triggers including DSS-induced epithelial damage, microbiota components, and cellular stress signals promote the assembly of inflammasome complexes, particularly the NLRP3 inflammasome, which serves as a platform for caspase-1 activation [5] [4]. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their biologically active forms that are secreted and initiate downstream inflammatory signaling cascades [1]. This pathway represents a critical amplification mechanism in intestinal inflammation, bridging innate immune recognition with adaptive immune activation.

This compound exerts its anti-inflammatory effects by selectively binding to the catalytic site of caspase-1, forming a reversible covalent adduct with the active site cysteine residue that prevents proteolytic processing of cytokine precursors [1]. The resulting suppression of mature IL-1β and IL-18 production has multifaceted consequences on the inflammatory cascade. IL-18 is particularly important in the colitis context due to its potency as an inducer of IFN-γ production from T cells and NK cells, thereby promoting T helper 1 polarization that characterizes many forms of IBD [2]. The observed reduction in IFN-γ-positive lymphocytes in paraaortal lymph nodes and suppressed IFN-γ synthesis in splenocytes from this compound-treated mice directly reflects this downstream immunomodulation [2]. Additionally, the complete prevention of DSS-induced IP-10 (CXCL10) mRNA expression, without significant effect on TNF-α mRNA, suggests that this compound specifically targets an IL-18-dependent chemokine axis rather than broadly suppressing all inflammatory mediators [3].

Research Applications and Translational Considerations

Utility for Mechanistic Studies and Drug Development

The experimental applications of this compound in murine colitis models extend beyond mere phenomenological observation to sophisticated mechanistic dissection of inflammatory pathways. As a well-characterized pharmacological tool, it enables researchers to interrogate the specific contribution of caspase-1-dependent processes in intestinal inflammation without the potential compensatory mechanisms that may complicate genetic knockout studies. The differential effects on various cytokine pathways—suppressing IL-18, IFN-γ, and IP-10 while sparing TNF-α—provide valuable insights for target validation and combination therapy strategies [3]. This selective immunomodulatory profile suggests that caspase-1 inhibition might complement existing anti-TNF approaches, potentially offering synergistic efficacy while mitigating limitations of single-pathway targeting.

From a translational perspective, this compound's developmental history offers important lessons for drug discovery in the IBD space. Although the compound advanced to Phase II clinical trials for rheumatoid arthritis with demonstrated efficacy and acceptable initial safety profile, the subsequent termination due to toxicological concerns in long-term animal studies highlights the challenges in clinical translation of ICE inhibitors [1]. Nevertheless, the compelling preclinical efficacy in colitis models validates caspase-1 as a therapeutically relevant target in IBD and supports continued investigation of next-generation inhibitors with potentially improved safety profiles. Furthermore, the distinctive cytokine modulation pattern observed with this compound suggests potential application in specific IBD endotypes characterized by dominant IL-18/IFN-γ/IP-10 signaling, aligning with emerging precision medicine approaches in inflammatory bowel disease.

Limitations and Alternative Research Approaches

While this compound demonstrates robust efficacy in DSS-induced colitis models, researchers should consider several methodological limitations when designing studies and interpreting results. The incomplete suppression of intestinal inflammation despite significant improvement in clinical and histological parameters suggests involvement of caspase-1-independent pathways in colitis pathogenesis [1]. This is further supported by the absence of TNF-α suppression following this compound treatment, indicating that multiple parallel inflammatory cascades contribute to disease progression [3]. Additionally, potential off-target effects cannot be entirely excluded, particularly at higher concentrations, though the compound's selectivity profile suggests these are minimal within the therapeutic dose range.

Conclusion

This compound remains a valuable research tool for investigating the role of caspase-1 in intestinal inflammation and validating the therapeutic potential of ICE inhibition for inflammatory bowel disease. The well-established protocols for its application in DSS-induced colitis models provide a robust framework for evaluating efficacy, while its selective mechanism of action enables precise dissection of specific inflammatory pathways. Despite its discontinued clinical development, the compound continues to generate important insights into IBD pathogenesis and contributes to the rational design of next-generation therapeutics targeting the inflammasome-cytokine axis. Researchers employing this compound in preclinical studies should adhere to the detailed protocols outlined herein while considering both the strengths and limitations of this pharmacological approach to ensure scientifically rigorous investigation of caspase-1 biology in intestinal inflammation.

References

Pralnacasan cell-based assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan at a Glance

The table below summarizes the core information about this compound relevant for researchers.

Property Description
Target Interleukin-1β Converting Enzyme (ICE/Caspase-1) [1].
Mechanism of Action Potent, selective, reversible, and orally active inhibitor of Caspase-1. It is a peptidomimetic prodrug that is converted to its active form in the body [2] [3].
Primary Effect Inhibition of the proteolytic activation of pro-inflammatory cytokines IL-1β and IL-18 [3] [4].
Reported Bioactivity (IC₅₀) Caspase-1 inhibition with an IC₅₀ of 1.4 nM [1].
Key In Vivo Model Streptococcal Cell Wall (SCW)-induced arthritis in mice [4].
Reported In Vivo Dosage 100 mg/kg, administered orally [4].

Biological Pathway and Workflow

This compound inhibits Caspase-1, a key enzyme in the inflammatory response. The following diagram illustrates this signaling pathway and the drug's site of action.

Inflammasome Inflammasome Activation (PAMPs/DAMPs) ProCaspase1 Inactive Pro-Caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Auto-cleavage ProIL1B pro-IL-1β / pro-IL-18 ActiveCaspase1->ProIL1B Cleaves MatureIL1B Mature IL-1β / IL-18 ProIL1B->MatureIL1B Inflammation Inflammatory Response MatureIL1B->Inflammation This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits

Experimental Application & Protocol Outline

Although a detailed cell-based protocol is not available, one published study describes the use of this compound in an animal model of inflammation, which can inform the expected biological outcome in a cellular context [4].

  • Animal Model: Chronic Streptococcal Cell Wall (SCW)-induced arthritis in mice.
  • Dosing Regimen: this compound was administered orally at a dose of 100 mg/kg.
  • Vehicle: 0.5% Tylose (a cellulose derivative used to suspend compounds).
  • Treatment Schedule: For the chronic model, treatment began on day 14 and continued daily until day 28.
  • Key Findings: The study concluded that in this chronic model (with minimal neutrophils), caspase-1 inhibition with this compound resulted in reduced joint inflammation and cartilage damage.

This suggests that in a cell-based system, you should look for a significant reduction in the levels of active IL-1β and IL-18 upon pre-treatment with this compound following an inflammatory stimulus.

Guidance for Developing Your Cell-Based Assay

Based on the gathered information, here is a logical workflow and key considerations for designing your own experiments.

Start 1. Select Cell Type A e.g., PBMCs, THP-1 cells, primary macrophages Start->A B 2. Differentiate & Prime A->B C e.g., with LPS for 2-4h (to induce pro-IL-1β) B->C D 3. Pre-treat with Compound C->D E This compound (dose range) Vehicle Control Positive Control Inhibitor D->E F 4. Apply Inflammasome Activating Stimulus E->F G e.g., ATP, nigericin, crystalline material F->G H 5. Collect Supernatant & Lysates G->H I 6. Assay Read-Out H->I J Mature IL-1β (ELISA) Caspase-1 Activity (Assay) Cell Death (LDH Release) I->J

  • Cell Model Selection: The most relevant systems involve immune cells that express functional inflammasomes.

    • Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model that robustly produces IL-1β in response to LPS and a second signal like ATP [3].
    • Monocytic Cell Lines (e.g., THP-1): Differentiate THP-1 cells with PMA (phorbol 12-myristate 13-acetate) for several days to become macrophage-like, which enables a strong inflammasome response.
  • Key Experimental Parameters:

    • Stimulation: A standard two-signal approach is needed for robust IL-1β release.
      • Signal 1 (Priming): Treat cells with LPS (e.g., 100 ng/mL for 3-4 hours) to induce the transcription of pro-IL-1β and NLRP3.
      • Signal 2 (Activation): Trigger inflammasome assembly with agents like ATP (e.g., 5 mM for 30 minutes) or nigericin [3].
    • Compound Treatment: Pre-treat cells with this compound for 1-2 hours before adding the activation signal (e.g., ATP). A dose-response curve (e.g., 1 nM to 10 µM) should be performed based on its reported potency.
    • Controls: Include a vehicle control and a known caspase-1 inhibitor (e.g, VX-765/Belnacasan) as a positive control.
  • Read-Outs:

    • Cytokine Production: Measure mature IL-1β in the cell culture supernatant by ELISA. This is the most critical and direct read-out of caspase-1 inhibition [3] [4].
    • Caspase-1 Activity: Use a fluorescent caspase-1 activity assay (e.g., with the substrate Ac-YVAD-AMC) in cell lysates.
    • Cell Viability: Assess pyroptosis, an inflammatory cell death dependent on caspase-1, by measuring LDH release into the supernatant.

Important Research Note

This compound's clinical development was voluntarily suspended by the companies involved. While it showed efficacy in Phase II trials for rheumatoid arthritis, a long-term animal toxicity study revealed liver abnormalities at high chronic doses [2] [5]. This is a critical point to note in any research application.

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan (also known as VX-740) is an orally bioavailable pro-drug that is converted in the body to an active metabolite, which is a potent, non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1 [1].

  • Primary Target: Caspase-1 [2] [1].
  • Mechanism: The active form of this compound acts as a peptidomimetic inhibitor, selectively binding to the catalytic site of caspase-1 [3]. This enzyme is a core effector of the inflammasome complex, responsible for the proteolytic activation of the pro-inflammatory cytokines IL-1β and IL-18 [4]. By inhibiting caspase-1, this compound effectively curtails the release of these key mediators of inflammation [1].
  • Therapeutic Context: It was initially developed for rheumatoid arthritis and osteoarthritis [2] [1]. Its clinical development was voluntarily suspended after long-term, high-dose animal studies showed liver abnormalities, though no similar toxicity was confirmed in human trials at the time [1] [3].

The following diagram illustrates the molecular pathway targeted by this compound.

G DAMPs_PAMPs DAMPs/PAMPs Inflammasome Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) DAMPs_PAMPs->Inflammasome ProCaspase1 Pro-Caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 proIL1b pro-IL-1β ActiveCaspase1->proIL1b proIL18 pro-IL-18 ActiveCaspase1->proIL18 MatureIL1b Mature IL-1β proIL1b->MatureIL1b MatureIL18 Mature IL-18 proIL18->MatureIL18 Inflammation Inflammatory Response MatureIL1b->Inflammation MatureIL18->Inflammation This compound This compound (Active Form) This compound->ActiveCaspase1  Inhibits

In Vitro Caspase-1 Inhibition Assay

This protocol details a method to quantify this compound's inhibitory activity on caspase-1 using a fluorescent-based assay, adapted from methodologies developed for similar caspase-1 probes [5].

Materials and Reagents
  • Active Caspase-1 Enzyme: Recombinant human protein.
  • This compound: Prepare a 10 mM stock solution in DMSO; serially dilute in assay buffer for dose-response curves.
  • Substrate: Ac-YVAD-AFC (or similar fluorogenic peptide with the YVAD sequence). AFC (7-Amino-4-trifluoromethylcoumarin) is released upon cleavage.
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4. DTT is critical for maintaining enzyme activity.
  • Positive Control Inhibitor: e.g., Ac-YVAD-CHO (a potent, reversible peptide aldehyde inhibitor of caspase-1).
  • Equipment: Fluorescence microplate reader capable of excitation ~400 nm and emission ~505 nm.
Step-by-Step Procedure
  • Prepare Reaction Mixtures (in triplicate for each condition in a 96-well plate):
    • Background Control: Assay Buffer + Substrate (No Enzyme, No Inhibitor).
    • Vehicle Control: Assay Buffer + Enzyme + Substrate + DMSO Vehicle.
    • Inhibitor Test Groups: Assay Buffer + Enzyme + Substrate + various concentrations of this compound.
    • Positive Control: Assay Buffer + Enzyme + Substrate + Ac-YVAD-CHO.
  • Pre-incubate: Add this compound (or controls) and enzyme to the plate. Pre-incubate for 15-30 minutes at 25°C to allow inhibitor-enzyme binding.
  • Initiate Reaction: Add the Ac-YVAD-AFC substrate to all wells to start the enzymatic reaction. A typical final substrate concentration is 50-200 µM.
  • Kinetic Measurement: Immediately transfer the plate to the pre-warmed microplate reader. Monitor the increase in fluorescence (Ex/Em ~400/505 nm) every 1-2 minutes for 30-60 minutes at 25°C or 37°C.
Data Analysis and Interpretation
  • Calculate Activity:
    • Plot fluorescence vs. time for each well.
    • Determine the linear rate of fluorescence increase (Velocity, V) for each well, typically within the first 10-20 minutes of the reaction.
    • Subtract the average rate of the Background Control from all other rates.
  • Calculate Percent Inhibition:
    • % Inhibition = [1 - (Vinhibitor / Vvehicle)] × 100
  • Determine IC50:
    • Plot % Inhibition vs. log10[this compound].
    • Fit the data to a 4-parameter logistic model (e.g., in GraphPad Prism) to calculate the IC50 value.

Key Assay Parameters & Validation

The table below summarizes critical parameters and validation steps for the caspase-1 inhibition assay.

Parameter Recommended Condition Purpose & Notes
Substrate Ac-YVAD-AFC (50-200 µM) Caspase-1 specific sequence; cleaves to release fluorescent AFC [5].
Enzyme Concentration 1-10 nM Must be titrated to ensure linear kinetics and signal-to-noise ratio >10.
Inhibitor Pre-incubation 15-30 min Essential for equilibrium with active site.
Reaction Temperature 25°C or 37°C Physiological temp (37°C) is standard.
DMSO Concentration ≤1% (v/v) Standard, but must be consistent to avoid solvent effects.
Z'-Factor >0.5 Validates assay robustness for high-throughput screening.
Control Inhibitor IC₅₀ Ac-YVAD-CHO: ~1 nM Validates assay performance with a known potent inhibitor.

Cellular Application: In Vitro Osteoarthritis Model

To evaluate this compound's functional effects in a more physiologically relevant system, you can employ a cellular model of inflammation, such as primary human chondrocytes treated with Tumor Necrosis Factor-alpha (TNF-α) to mimic an osteoarthritis (OA) environment [6].

Workflow for Cellular Phenotypic Assay

The overall workflow for a typical cellular efficacy study is summarized below.

G Start Isolate Primary Human Chondrocytes A Culture & Expand Start->A B Pre-treat with this compound (1-50 µM, 2h) A->B C Stimulate with TNF-α (10-50 ng/mL, 24h) B->C D Analyze Readouts C->D E1 Caspase-1 Activity (Fluorogenic assay) D->E1 E2 MMP-13 Secretion (ELISA) D->E2 E3 Cell Senescence (SA-β-Gal Staining) D->E3

Protocol Details
  • Cell Culture: Maintain primary human chondrocytes in standard culture medium.
  • Treatment:
    • Pre-treat cells with a range of this compound concentrations (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.
    • Stimulate the cells with TNF-α (10-50 ng/mL) for 24 hours to induce an inflammatory and catabolic state. Include untreated and TNF-α-only controls.
  • Readout Analysis:
    • Caspase-1 Activity: Lyse cells and use a fluorogenic substrate (Ac-YVAD-AFC) to measure intracellular caspase-1 activity.
    • MMP-13 Secretion: Collect cell culture supernatant and measure Matrix Metalloproteinase-13 (MMP-13) levels via ELISA. MMP-13 is a key collagen-degrading enzyme in OA. VX-765, a related inhibitor, significantly suppressed MMP-13 secretion in OA chondrocytes [6].
    • Senescence Assay: Perform Senescence-Associated β-Galactosidase (SA-β-gal) staining. Caspase-1 inhibition has been shown to reduce senescence in this model [6].

Advanced Techniques & Considerations

  • Specificity Testing: To confirm this compound's selectivity for caspase-1, test it against other recombinant caspases (e.g., -3, -8) using their preferred substrates (e.g., DEVD for caspase-3). A lack of significant inhibition confirms specificity [5].
  • Proteomic Analysis: For a systems-level understanding, treated cells can be subjected to LC-MS/MS proteomic profiling. This can reveal that caspase-1 inhibition downregulates pathways related to senescence, inflammation, and ECM disassembly, while upregulating interferon responses [6].
  • Liver Toxicity Assessment: Given the historical safety signal, include assays to monitor potential hepatotoxicity. This could involve measuring the release of liver enzymes (ALT/AST) from primary hepatocytes or using high-content imaging to assess cellular health.

Critical Notes for Researchers

  • Pro-drug Metabolism: this compound is a pro-drug. For in vitro experiments, ensure you are using the active metabolite or confirm that your cellular system can perform the necessary conversion.
  • Context of Use: The clinical development of this compound and the related compound VX-765 was halted due to liver toxicity findings in animal models [1] [3]. All research should be conducted with appropriate safety considerations and ethical approvals.
  • Donor Variability: In primary cell models, especially chondrocytes, responses can be highly donor-dependent [6]. Always use cells from multiple donors for statistically robust conclusions.

References

Comprehensive Pharmacological Characterization of Pralnacasan (VX-740)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Pralnacasan is a synthetically derived small molecule with specific structural features that define its activity and pharmacokinetic profile.

  • Chemical Name: (1S,9S)-N-((2R,3S)-2-Ethoxy-5-oxotetrahydrofuran-3-yl)-9-((isoquinolin-1-ylcarbonyl)amino)-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxamide [1]
  • Molecular Formula: C₂₆H₂₉N₅O₇ [2] [3]
  • Molecular Weight: 523.54 g/mol [2] [3]
  • CAS Registry Number: 192755-52-5 [2] [4]
  • Solubility: Soluble in DMSO (220 mg/mL) [5].

Mechanism of Action and Pharmacodynamics

This compound is an orally bioavailable prodrug whose active metabolite is VRT-018858 (also known as RU36384) [6] [4]. Its primary mechanism is the potent and selective inhibition of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1 [6] [5].

  • Target Enzyme: Caspase-1 (ICE) [6] [3]
  • Inhibition Constant (Kᵢ): 1.4 nM [5]
  • In vitro IC₅₀: 1.3 nM (against caspase-1) [6]
  • Selectivity: Demonstrates significant selectivity for caspase-1 over other apoptotic caspases [6].

The diagram below illustrates the mechanism of action of this compound and its role in the inflammatory pathway:

G cluster_pathway Inflammatory Signaling Pathway cluster_drug This compound Action This compound This compound Prodrug Prodrug This compound->Prodrug ActiveMetabolite ActiveMetabolite Prodrug->ActiveMetabolite Metabolized Caspase1 Caspase1 ActiveMetabolite->Caspase1 Inhibits ProIL1b ProIL1b Caspase1->ProIL1b Cleaves MatureIL1b MatureIL1b ProIL1b->MatureIL1b Caspase-1 Dependent Inflammation Inflammation MatureIL1b->Inflammation InflammatoryResponse InflammatoryResponse Inflammation->InflammatoryResponse NLRP3Inflammasome NLRP3Inflammasome NLRP3Inflammasome->Caspase1 Activates

  • Table 1: Selectivity Profile of this compound (Active Metabolite VRT-018858)
Caspase Enzyme IC₅₀ Value Selectivity Ratio (vs. Caspase-1)
Caspase-1 (ICE) 1.3 nM 1.0
Caspase-8 0.12 μM ~92-fold
Caspase-3 2.3 μM ~1769-fold

Source: [6]

By covalently modifying the catalytic cysteine residue at the active site of caspase-1, this compound prevents the cleavage and maturation of the key pro-inflammatory cytokines IL-1β and IL-18 [6]. This inhibition was confirmed in cellular models, where the active metabolite inhibited IL-1β release from LPS-challenged human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.85 μM [6]. This action potentially suppresses the downstream inflammatory cascade, including the production of IFN-γ [5].

Pharmacokinetic Profile

This compound was designed as an orally active prodrug to overcome the pharmacokinetic limitations of its active metabolite.

  • Table 2: Pharmacokinetic Properties of this compound
Parameter Value / Description Notes
Administration Oral Ethyl acetal prodrug [6]
Bioavailability (%F) ~50% (Human); 40-60% (Rodent) Marked improvement over the non-prodrug form (4%) [6]
Metabolism Converted to active metabolite VRT-018858 by plasma esterases [6] The active metabolite contains an aldehyde acid group [6]
Dosing in Clinical Trials 100 mg or 400 mg, three times a day Dosed in a 12-week Phase II RA trial [6]

Sources: [6] [2]

Preclinical Efficacy and Experimental Protocols

This compound demonstrated efficacy in various animal models of inflammatory disease. The following provides a detailed protocol based on its evaluation in murine osteoarthritis models.

Protocol: Evaluating Efficacy in a Collagenase-Induced Murine Osteoarthritis Model

This protocol is adapted from the study by Rudolphi et al. (2003), which found that this compound significantly reduced joint damage scores by 13-22% [7] [8].

  • Objective: To assess the disease-modifying potential of a test compound by evaluating its ability to reduce histopathological joint damage in a murine model of knee osteoarthritis.
  • 1. Model Induction:
    • Animals: Female Balb/c mice.
    • Anesthesia: Apply appropriate inhalant or injectable anesthetic.
    • Induction: Intra-articular injection of collagenase (e.g., 1 U in 10 μL saline) into the right knee joint to destabilize the joint and initiate OA-like damage.
  • 2. Compound Administration:
    • Formulation: Prepare the test compound (e.g., this compound) in a suitable vehicle for oral gavage.
    • Dosing: Administer via oral gavage at desired doses (e.g., 12.5, 25, and 50 mg/kg).
    • Frequency: Twice daily.
    • Duration: 6 weeks.
    • Control Groups: Include a vehicle-dosed control group and a sham-operated group, if applicable.
  • 3. Sample Collection and Endpoint Analysis:
    • Histopathological Scoring: Upon termination, isolate knee joints, fix, decalcify, paraffin-embed, and section. Stain sections with Safranin-O/Fast Green or Hematoxylin and Eosin (H&E).
    • Scoring System: Use a semi-quantitative histopathological scoring system (e.g., on a scale of 0-32) to evaluate the medial tibial plateau and femoral condyle for:
      • Cartilage erosion and surface integrity.
      • Proteoglycan loss.
      • Chondrocyte hypercellularity and cloning.
      • Osteophyte formation.
    • Biomarker Analysis (Optional): Collect urine at baseline and terminal time points. Measure urinary levels of collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) using high-pressure liquid chromatography (HPLC) as biomarkers of collagen degradation and joint damage [7] [8].

Clinical Development and Status

This compound advanced to mid-stage clinical trials but was ultimately discontinued.

  • Phase I: Successfully completed, demonstrating the drug was well-tolerated with an oral bioavailability of approximately 50% [6].
  • Phase II: A 12-week, placebo-controlled trial in 285 patients with rheumatoid arthritis (RA) showed that this compound (100 mg or 400 mg, TID) was safe and resulted in dose-dependent improvements, as measured by ACR20 response rates [6].
  • Suspension & Termination (2005): In November 2003, Vertex and Aventis voluntarily suspended clinical trials. This decision followed a 9-month animal toxicity study that revealed significant liver abnormalities in animals exposed to high doses of this compound [6] [2] [1]. While no similar toxicity was observed in human trials, development was officially terminated in February 2005 due to these toxicological concerns [6].

Conclusions and Perspectives

This compound served as a pioneering molecule, validating caspase-1 as a therapeutic target for inflammatory diseases. Its well-characterized pharmacology and demonstrated efficacy in preclinical models provided a strong proof-of-concept. However, its clinical journey underscores the critical challenge of translating preclinical safety findings and the potential for species-specific toxicities. Research on this compound continues to be relevant for understanding ICE inhibition, but its development as a therapeutic agent remains halted.


References

Pralnacasan stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Pralnacasan (VX-740)

This compound is a reversible, peptidomimetic caspase-1 inhibitor that was investigated as an oral prodrug for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis [1]. It is metabolized in vivo by plasma esterases to its active form, which covalently modifies the catalytic cysteine residue at the caspase-1 active site, thereby inhibiting the processing and release of pro-inflammatory cytokines IL-1β and IL-18 [1].

  • Clinical Development Status: Phase II clinical trials demonstrated that this compound was well-tolerated and showed dose-dependent efficacy in patients with rheumatoid arthritis [1]. However, its clinical development was terminated in February 2005 due to significant toxicological concerns (liver toxicity observed in animal models at high doses) [2] [1].
  • Storage and Handling: Based on a manufacturer's safety data sheet, the recommended storage conditions for this compound are -20°C for the powder form and -80°C for the solution form (e.g., when dissolved in a solvent) [3]. The compound should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents [3].

Experimental Protocols & Stability Assessment

While explicit degradation kinetic data for this compound was not available in the search results, the following general principles and methodologies for pharmaceutical stability testing can be applied.

Stability Storage Condition Guidelines

For any new drug formulation, stability studies should be designed according to ICH guidelines. The table below summarizes the standard conditions used for long-term, intermediate, and accelerated stability testing [4].

Study Type Standard Conditions Typical Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To determine the proposed shelf life and recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months To serve as a bridge if accelerated conditions result in significant degradation.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate the effect of short-term excursions and project degradation pathways.
Protocol for Accelerated Stability Studies

A common approach for estimating shelf life involves comparing degradation rates at elevated temperatures. The following workflow outlines this method, which is particularly useful when the degradation kinetics do not strictly follow the Arrhenius equation [5].

Start Start Stability Study Prep Prepare Test and Control Samples Start->Prep Store Store at Elevated Temperatures (e.g., 40°C, 60°C) Prep->Store Measure Measure Degradation Over Time Store->Measure Compare Compare Degradation Rates (Test vs. Control) Measure->Compare Model Model Stability & Extrapolate Shelf Life at 25°C Compare->Model End Report Shelf Life Estimate Model->End

Key Experimental Steps:

  • Sample Preparation: Prepare identical batches of the test drug substance (this compound) and a control substance with known stability properties.
  • Storage: Store the samples under controlled accelerated conditions (e.g., 40°C/75% RH) and optionally, higher stress conditions [4] [5].
  • Sampling and Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months). Analyze using validated stability-indicating methods (e.g., HPLC) to quantify the remaining intact drug and identify degradation products.
  • Data Analysis: Plot degradation curves for both the test and control substances. If the degradation patterns and rates are similar, it can be inferred that the test product has a comparable stability profile to the control [5].

Visualizing this compound's Mechanism and Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a prodrug and its role in the inflammasome signaling pathway.

Inflammasome Inflammasome Activation (e.g., by DAMPs/PAMPs) Procaspase1 Procaspase-1 Inflammasome->Procaspase1 Caspase1 Active Caspase-1 Procaspase1->Caspase1 proIL1b pro-IL-1β / pro-IL-18 Caspase1->proIL1b ActiveCytokines Mature IL-1β / IL-18 proIL1b->ActiveCytokines This compound This compound (Prodrug) Metabolite Active Metabolite (Aldehyde) This compound->Metabolite Esterase Cleavage Metabolite->Caspase1 Inhibits

Key Conclusions and Recommendations

  • Storage is Critical: The available data underscores the need for strict low-temperature storage (-20°C to -80°C) to maintain the integrity of this compound, especially in solution [3].
  • Follow Regulatory Guidelines: Comprehensive stability studies for product development must adhere to ICH Q1A(R2) guidelines, employing a structured approach with long-term, intermediate, and accelerated storage conditions [4].
  • Utilize Comparative Methods: When traditional kinetic models are not applicable, a comparative accelerated degradation study against a control with known stability can provide a reliable shelf-life estimate [5].

References

Comprehensive Application Notes and Protocols for Pralnacasan: Tissue Distribution, Efficacy, and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pralnacasan and Its Therapeutic Context

This compound represents an early-generation therapeutic candidate that pioneered the concept of caspase-1 inhibition for the treatment of inflammatory conditions. As an orally bioavailable pro-drug, this compound is converted in vivo to its active metabolite (RU 36384/VRT-18858), which acts as a potent, non-peptide inhibitor of interleukin-1β converting enzyme (ICE), more commonly known as caspase-1. [1] This enzyme plays a critical role in the inflammatory cascade by regulating the production of key pro-inflammatory cytokines, including IL-1β and IL-18. [2] The therapeutic rationale for this compound development centered on its potential to curtail damaging inflammatory processes in chronic conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), with preclinical models demonstrating significant reduction in joint damage. [3] [4]

Despite promising efficacy results in multiple disease models, clinical development of this compound was voluntarily suspended in November 2003 when animal toxicity studies revealed liver abnormalities after nine-month exposure to high doses. [1] Although no similar liver toxicity had been observed in human trials at that point, this finding halted further clinical advancement and consequently limited the comprehensive tissue distribution studies typically conducted during later stages of drug development. The suspension of this compound's clinical program means that complete tissue distribution data in humans is unavailable, and existing information must be extrapolated from preclinical models and its pharmacological profile.

Drug Properties and Pharmacological Profile

Table 1: Fundamental Pharmacological Characteristics of this compound

Property Category Specification
Chemical Description Orally bioavailable pro-drug of a potent, non-peptide ICE inhibitor
Molecular Formula C₂₆H₂₉N₅O₇ [1]
Average Molecular Weight 523.5378 g/mol [1]
Mechanism of Action Inhibition of interleukin-1β converting enzyme (ICE/caspase-1) [1]
Biological Consequences Reduced production of IL-1β and IL-18; Attenuation of inflammatory signaling [2]
Therapeutic Indications Rheumatoid arthritis, osteoarthritis (investigational) [1] [3]
Development Status Clinical development suspended due to liver abnormalities in animal toxicity studies [1]

This compound's mechanism of action centers on its selective inhibition of caspase-1, the enzyme responsible for proteolytic activation of pro-inflammatory cytokines IL-1β and IL-18. [2] The IL-1 family cytokines are pivotal initiators and sustainers of inflammatory processes, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and degenerative conditions. By targeting the conversion of pro-IL-1β to its active form rather than the cytokine itself or its receptor, this compound represents a fundamentally different approach compared to other anti-cytokine therapies such as IL-1 receptor antagonists (e.g., Anakinra) or neutralizing antibodies. [2] The drug's oral bioavailability distinguished it from biological alternatives, offering potential convenience advantages, while its pro-drug design aimed to optimize absorption characteristics before conversion to the active metabolite responsible for therapeutic effects.

The pharmacological significance of caspase-1 inhibition extends beyond articular diseases, with research implications for conditions involving inflammasome activation and inappropriate IL-1 signaling. The suspension of this compound's development preceded the more comprehensive characterization of the NLRP3 inflammasome and its role in various sterile inflammatory conditions, though subsequent research with other caspase-1 inhibitors has validated this target's therapeutic relevance. [2] Recent studies continue to explore caspase-1 inhibition, with compounds like VX-765 (Belnacasan) being investigated in other disease contexts, though liver toxicity concerns similar to those observed with this compound have presented persistent challenges for this drug class. [2]

Efficacy and Toxicity Data Summary

Table 2: Preclinical Efficacy and Toxicity Findings for this compound

Study Model Dosing Regimen Key Efficacy Outcomes Toxicity Observations
Collagenase-Induced OA (Female Balb/c Mice) 12.5, 25, and 50 mg/kg twice daily by oral gavage Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% improvement); Well tolerated with no weight loss or behavioral changes [3] [4] No significant toxicity reported in short-term studies
Spontaneous OA (STR/1N Mice) 0, 700, and 4200 ppm in food mixture ad libitum Significant reduction in OA at high dose (4200 ppm); Urinary hydroxylysylpyridinoline reduced by 59%; HP/LP ratio significantly changed [3] [4] No significant toxicity reported in short-term studies
9-Month Animal Toxicity Study High doses (unspecified) Not applicable Liver abnormalities observed, leading to clinical trial suspension [1]
Phase II Clinical Trials (Human) Not fully disclosed Not publicly reported No liver toxicity reported in humans before trial suspension [1]

The efficacy profile of this compound demonstrates consistent positive outcomes across multiple osteoarthritis models. In both collagenase-induced and spontaneous murine OA models, treatment resulted in significant reduction of joint damage, with histopathological improvements ranging from 13% to 22% compared to controls. [3] Particularly noteworthy are the biochemical markers of efficacy observed in the STR/1N mouse model, where high-dose this compound treatment reduced urinary levels of hydroxylysylpyridinoline (HP) by 59% and significantly altered the HP/LP ratio. [3] [4] These collagen cross-links serve as quantitative indicators of cartilage degradation, providing objective evidence of the drug's disease-modifying potential in osteoarthritis.

The toxicity findings present a complex picture where this compound demonstrated a favorable safety profile in initial short-term studies but revealed significant concerns in extended-duration, high-dose animal studies. The species-specific response is particularly important, with liver abnormalities manifesting in animal models but not observed in human subjects during clinical trials. [1] This discrepancy highlights potential differences in drug metabolism or species-specific toxicodynamics that complicate extrapolation between animal models and humans. The therapeutic window appears adequate based on efficacy studies, with effective doses ranging from 12.5-50 mg/kg in mice and no adverse effects reported at these levels during shorter treatment periods.

Experimental Protocols and Methodologies

Preclinical Osteoarthritis Model Development

The collagenase-induced osteoarthritis model provides a reliable method for evaluating potential disease-modifying agents like this compound. The protocol begins with female Balb/c mice (8-12 weeks old) receiving intra-articular injections of bacterial collagenase (0.5-1.0 unit dissolved in sterile saline) into the right knee joint to initiate joint instability and subsequent osteoarthritic changes. [3] [4] Proper injection technique is critical, with the knee joint flexed at approximately 90° to facilitate accurate intra-articular delivery. Following collagenase administration, animals are randomly assigned to treatment groups, typically with 10-15 animals per group to ensure adequate statistical power.

The spontaneous osteoarthritis model utilizing STR/1N mice offers an alternative approach that more closely mimics the natural progression of human osteoarthritis without external induction. [3] [4] These mice naturally develop moderate to severe knee joint osteoarthritis primarily in the medial compartments, with histopathological features resembling human disease. In this model, this compound is typically administered through drug-food mixtures ad libitum at concentrations of 0, 700, and 4200 ppm (mg/kg food), allowing for continuous drug delivery without the stress of repeated gavage. For both models, treatment duration generally spans 6-8 weeks to adequately assess disease modification potential.

Tissue Collection and Histopathological Analysis

Terminal tissue collection represents a critical phase in evaluating drug efficacy and potential tissue distribution. Following the experimental period, animals are euthanized, and knee joints are carefully dissected and fixed in 4% paraformaldehyde for 48 hours. Subsequently, joints are decalcified in 10% EDTA for approximately 2 weeks, with the solution changed every 2-3 days to ensure complete decalcification. [3] Following standard processing, tissues are embedded in paraffin, and serial sagittal sections (5-7 μm thickness) are cut through the entire joint.

Histopathological scoring employs a semi-quantitative system evaluating multiple parameters of joint damage. The typical assessment includes:

  • Cartilage erosion: Scored 0-4 based on depth and extent of cartilage loss
  • Proteoglycan loss: Evaluated using Safranin-O staining intensity (0-3 scale)
  • Chondrocyte density: Assessed in specific joint regions (0-3 scale)
  • Osteophyte formation: Measured by size and maturation stage (0-3 scale)

The maximum combined score typically reaches 32 points, with higher scores indicating more severe joint damage. [3] Blinded evaluation is essential to minimize bias, with two independent observers scoring all sections. For urinary biomarker analysis, samples are collected at baseline, midpoint, and endpoint, with hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. [3] [4]

G This compound This compound Active_Metabolite Active_Metabolite This compound->Active_Metabolite In Vivo Activation Caspase1 Caspase1 Active_Metabolite->Caspase1 Inhibits proIL1b proIL1b Caspase1->proIL1b Cleaves proIL18 proIL18 Caspase1->proIL18 Cleaves Active_IL1b Active_IL1b proIL1b->Active_IL1b Active_IL18 Active_IL18 proIL18->Active_IL18 Inflammation Inflammation Active_IL1b->Inflammation Active_IL18->Inflammation Joint_Damage Joint_Damage Inflammation->Joint_Damage

Figure 1: this compound Mechanism of Action Pathway - This diagram illustrates the conversion of this compound to its active metabolite and subsequent inhibition of caspase-1, preventing the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing inflammation and joint damage.

Protocol for Targeted Drug Delivery Systems

Recent advances in targeted drug delivery present potential opportunities to address the toxicity challenges associated with this compound. Innovative approaches utilizing P-selectin conjugated liposomes have demonstrated remarkable efficiency in delivering therapeutic agents specifically to dying cells in damaged tissues. [5] The protocol begins with liposome preparation using a standardized kit (e.g., L4395 from Sigma-Aldrich) composed of egg yolk phosphatidylcholine, stearylamine, and cholesterol. Following agitation for 30 minutes, DSPE-PEG-NHS (MW 2000) is incorporated into the lipid mixture at a ratio of 14:4:2:1 (phosphatidylcholine:stearylamine:cholesterol:DSPE-PEG-NHS) and heated at 60°C for one hour to facilitate proper integration.

The conjugation process involves incubating the prepared liposomes with P-selectin protein (commercially available from R&D Systems, 737-PS) at a molar ratio optimized for surface coverage while maintaining protein functionality. [5] Unconjugated protein is removed through gel filtration chromatography or dialysis, with conjugation efficiency verified using protein quantification assays. For drug loading, this compound (or its active metabolite) is incorporated either during the liposome formation (passive loading) or after formation using remote loading techniques for enhanced encapsulation efficiency. The final formulation is characterized for size distribution (dynamic light scattering), zeta potential, drug content (HPLC), and in vitro release profile before in vivo evaluation.

Research Gaps and Limitations

The most significant limitation in this compound research remains the absence of comprehensive tissue distribution studies across multiple species, particularly following repeated dosing regimens. While the drug demonstrated oral bioavailability and achieved sufficient plasma concentrations to produce efficacy in preclinical models, detailed pharmacokinetic parameters such as volume of distribution, clearance, and half-life are not fully characterized in publicly available literature. [1] Furthermore, the distribution to specific tissues beyond the liver—including synovial tissue, cartilage, brain, and kidney—has not been systematically evaluated, creating substantial gaps in our understanding of its tissue penetration and potential sites of accumulation.

The species-specific hepatotoxicity observed with this compound presents both a limitation and an important research question. The mechanism underlying liver abnormalities in animal models after prolonged high-dose exposure remains incompletely elucidated, and it is unclear whether this represents a class effect of caspase-1 inhibitors or is specific to this compound's metabolic profile. [1] The contrast between animal toxicity findings and the absence of reported liver abnormalities in human trials further complicates interpretation, suggesting possible species differences in metabolism or the existence of a toxicity threshold not reached in human dosing. Additionally, while this compound has been studied primarily in osteoarthritis and rheumatoid arthritis models, its potential application in other conditions involving inflammasome activation (such as gout, diabetes complications, or neurodegenerative diseases) remains largely unexplored.

Conclusion and Future Perspectives

This compound represents a pioneering therapeutic candidate that successfully demonstrated the potential of caspase-1 inhibition as a viable approach for modulating inflammation in joint diseases. The compelling efficacy data from multiple osteoarthritis models, coupled with its convenient oral administration, positioned it as a promising disease-modifying agent before its development was suspended. [3] [4] The subsequent years have validated the importance of the IL-1 pathway in inflammatory diseases, with other therapeutic approaches targeting this pathway achieving clinical success, thereby reinforcing the scientific rationale underlying this compound's development.

Future research directions for compounds in this class should prioritize comprehensive tissue distribution studies utilizing advanced analytical methods such as whole-body autoradiography and mass spectrometry imaging to fully characterize biodistribution patterns. The integration of targeted delivery approaches, such as P-selectin conjugated liposomes that have demonstrated approximately 100-fold improvement in delivery efficiency to damaged tissues, could potentially mitigate toxicity concerns by reducing systemic exposure while maintaining therapeutic efficacy at the site of action. [5] Additionally, structural refinement of this compound's chemical scaffold may yield analogs with improved safety profiles while retaining potent caspase-1 inhibition. As our understanding of inflammasome biology continues to evolve, particularly in non-articular conditions, the fundamental approach pioneered by this compound may yet find therapeutic application through next-generation compounds with optimized pharmacological properties.

References

Pralnacasan clinical trial suspension reasons

Author: Smolecule Technical Support Team. Date: February 2026

Why Were the Clinical Trials Suspended?

The phase II clinical trials for Pralnacasan were voluntarily suspended in November 2003 by Aventis Pharma and Vertex Pharmaceuticals. This decision was based on results from a long-term animal toxicity study [1].

The table below summarizes the key reasons for the suspension:

Aspect Details
Official Reason Liver abnormalities (hepatotoxicity) in an animal model after chronic, high-dose exposure [1].
Study Findings A 9-month animal toxicity trial demonstrated signs of liver toxicity at high doses of this compound [1] [2].
Human Trial Data No similar liver toxicity had been observed in human trials to that date. The suspension was a precautionary measure to evaluate the animal findings before proceeding [1].
Drug Status Development was suspended and has not been resumed, making it a discontinued drug candidate [1].

Mechanism of Action & Therapeutic Goal

This compound is an orally bioavailable pro-drug that, once converted to its active form, is a potent and selective inhibitor of the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1].

  • Primary Target: Caspase-1 (ICE) [1] [3].
  • Physiological Role of Caspase-1: This enzyme is a critical regulator of inflammation. It is responsible for processing and activating the pro-inflammatory cytokines IL-1β and IL-18 from their inactive precursors into their active, secreted forms [3] [4].
  • Therapeutic Objective: By inhibiting caspase-1, this compound was designed to reduce the levels of active IL-1β, a key driver of inflammatory processes in conditions like rheumatoid arthritis (RA) and osteoarthritis [1] [4]. The goal was to curtail this damaging inflammation.

G PAMP_DAMP PAMP/DAMP Signal (e.g., LPS, ATP) PRR Pattern Recognition Receptor (PRR) Activation PAMP_DAMP->PRR NFkB NF-κB Pathway Activation PRR->NFkB Pro_IL1b Inactive Pro-IL-1β NFkB->Pro_IL1b Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Pro_IL1b->Inflammasome Substrate NLRP3_Signal 2nd Signal (K+ efflux, ROS) Activates NLRP3 NLRP3_Signal->Inflammasome Caspase1 Active Caspase-1 (ICE) Inflammasome->Caspase1 Mature_IL1b Mature IL-1β (Active, Secreted) Caspase1->Mature_IL1b Inflammation Inflammatory Response Mature_IL1b->Inflammation This compound This compound (VX-740) This compound->Caspase1 Inhibits

Diagram: this compound's Role in the Inflammasome Signaling Pathway. The drug targets and inhibits active Caspase-1 (ICE), preventing the maturation of IL-1β and the subsequent inflammatory response [1] [4].

Experimental & Assessment Considerations

For researchers investigating similar compounds, here are key methodologies and pathways relevant to assessing ICE inhibitors:

  • In Vitro ICE (Caspase-1) Inhibition Assay: The core activity of this compound's active metabolite was identified using enzymatic inhibition assays, measuring the IC50 value (concentration that provides 50% inhibition) [1].
  • Whole Cell IL-1β Production Assay: The functional effect of the inhibitor was confirmed in cells (e.g., monocytes or macrophages). Cells are stimulated with an inflammasome activator (e.g., LPS + ATP), and the reduction of mature IL-1β in the supernatant is measured via ELISA [1] [4].
  • In Vivo Efficacy Models: Before clinical trials, this compound was tested in animal models of rheumatoid arthritis to demonstrate its ability to reduce inflammation and disease symptoms [5].
  • Toxicology Studies: The critical study that halted development was a 9-month chronic toxicity study in an animal model. These long-term, high-dose studies are standard for assessing the safety of chronic-use pharmaceuticals [1].

G Compound Candidate Compound InVitro In Vitro Profiling Compound->InVitro Enzymatic & Cellular Assays InVivo In Vivo Efficacy (Disease Models) InVitro->InVivo Confirmation of Mechanism & Potency Tox Toxicology Assessment (Chronic, High-Dose) InVivo->Tox Promising Efficacy Decision Development Decision Tox->Decision Safety Profile

Diagram: Key Experimental Milestones in Drug Development. The flowchart outlines a generalized preclinical to clinical development pathway, highlighting where safety assessment (which identified the hepatotoxicity for this compound) typically occurs [1].

Key Takeaways for Researchers

  • Species-Specific Toxicity is a Known Challenge: The case of this compound underscores that toxicity appearing in animal studies may not always directly translate to humans, but it necessitates a careful, halting approach for candidate screening and risk assessment [1].
  • The Caspase-1/IL-1β Axis Remains a Valid Target: Despite the setback with this compound, the biological pathway is well-validated. Other therapeutic strategies targeting this pathway, such as the IL-1 receptor antagonist Anakinra, are successfully used in the clinic [2].

References

Pralnacasan high dose toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Known High-Dose Toxicity of Pralnacasan

The table below summarizes the key information on this compound's toxicity profile from the search results.

Aspect Description
General Finding Liver toxicity (hepatotoxicity) identified in animal studies [1] [2] [3].
Study Details A 9-month animal toxicity study revealed liver abnormalities after long-term exposure to high doses [2].
Clinical Impact Phase II and III clinical trials for rheumatoid arthritis, osteoarthritis, and psoriasis were voluntarily suspended in 2005 due to these toxicological concerns [1] [2].
Human vs. Animal Data As of the trial suspension, no similar liver toxicity had been observed in human trials, but development was halted pending evaluation of the animal data [2].

Mechanisms and Context of Toxicity

Understanding the potential mechanisms behind this toxicity can guide your experimental design.

  • Primary Mechanism: this compound is a potent, selective inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme, or ICE) [1] [4]. By inhibiting caspase-1, it blocks the maturation and release of key pro-inflammatory cytokines IL-1β and IL-18 [1] [5].
  • Inflammasome Connection: Caspase-1 is activated within multiprotein complexes called inflammasomes (e.g., the NLRP3 inflammasome). Aberrant inflammasome signaling is a known driver of various inflammatory diseases and drug-induced toxicities, particularly in the liver [6] [7].
  • Therapeutic Paradox: While caspase-1 inhibition was the intended therapeutic action, the liver toxicity observed in long-term, high-dose animal studies suggests that prolonged and potent suppression of this inflammatory pathway may have unintended consequences [1] [3].

Suggested Experimental & Troubleshooting Guidelines

Based on the available information, here are key considerations for your experiments.

Frequently Asked Questions
  • Q: What is the most critical safety concern when working with this compound in vivo?

    • A: The primary risk is dose-dependent hepatotoxicity with long-term administration. It is crucial to closely monitor liver function and histology in animal models, especially in studies exceeding several weeks [1] [2].
  • Q: Has the liver toxicity been observed in humans?

    • A: According to the available literature, no. The toxicity that halted clinical trials was identified in a long-term animal model and had not been seen in human patients at the time of the suspension [2].
Troubleshooting Guide
  • Problem: Signs of liver toxicity in animal models.
    • Action 1: Review dosing regimen. The toxicity is associated with high doses and chronic exposure (e.g., 9 months in the pivotal animal study) [2]. Consider whether your study objectives can be met with a lower dose or shorter duration.
    • Action 2: Implement enhanced monitoring. Increase the frequency of blood draws to check standard liver enzyme markers (e.g., ALT, AST). Plan for terminal histological analysis of liver tissue.
    • Action 3: Investigate mechanistic pathways. Explore markers of inflammasome activity (e.g., levels of IL-1β, IL-18, caspase-1 cleavage) and cell death (e.g., pyroptosis, apoptosis) in the liver to understand the specific pathway of injury [6] [7].

Proposed Experimental Workflow for Toxicity Assessment

The following diagram outlines a logical workflow for assessing this compound-induced hepatotoxicity in a preclinical setting.

Start This compound In Vivo Administration M1 Dose & Duration: Define high-dose protocol Start->M1 M2 Chronic Treatment Phase M1->M2 M3 Sample Collection & Functional Analysis M2->M3 M4 Tissue Analysis & Mechanistic Study M3->M4 E1 Serum Biochemistry: ALT, AST, ALP M3->E1 E2 Liver Histopathology: H&E Staining M3->E2 E3 Inflammasome Activity: Caspase-1, IL-1β, IL-18 M4->E3 Outcome Integrate Data for Toxicity Profile M4->Outcome

Research Gaps and Future Directions

The search results confirm that no established clinical or experimental protocol exists for managing or reversing this compound's high-dose toxicity. Your research could make a significant contribution by focusing on:

  • Identifying Biomarkers: Discovering early predictive biomarkers for the onset of hepatotoxicity.
  • Combination Therapies: Testing if co-administration with hepatoprotective agents (e.g., N-acetylcysteine, other antioxidants) can mitigate the toxicity without compromising efficacy [7].
  • Exploring Analogues: Investigating if more recent caspase-1 inhibitors (e.g., VX-765/Belnacasan, which also faced toxicity challenges) share the same toxicological profile and mechanisms [1] [3].

References

optimizing Pralnacasan therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan Fact Sheet for Researchers

The table below summarizes the core information on this compound, crucial for understanding its profile and the context of its development halt.

Attribute Description
Mechanism of Action Orally bioavailable, reversible caspase-1 (ICE) inhibitor. Reduces production of active IL-1β and IL-18 [1] [2] [3].
Pro-drug & Active Metabolite Ethyl acetal pro-drug of the active metabolite RU 36384/VRT-18858 [1] [4].
Key Reason for Suspension Long-term (9-month) animal toxicity study showed liver abnormalities at high doses [2].
Last Development Phase Phase II (for RA, OA, Psoriasis). Development was suspended in 2005 and never officially resumed [1] [5].

Frequently Asked Questions for Experimental Design

Q1: What is the core strategic mistake leading to this compound's failure?

The suspension of this compound highlights a classic toxicology problem that emerged only after prolonged exposure, which was not captured in shorter initial trials [2]. This underscores that the therapeutic window is not just about immediate efficacy and safety, but also about long-term tolerability. When designing new analogs, it is critical to:

  • Plan Long-Term Toxicity Studies Early: Incorporate chronic dosing studies in relevant animal models from the outset, even for conditions considered primarily "chronic" like RA and OA.
  • Investigate Metabolites: The toxicity may reside not with the pro-drug itself, but with a specific metabolite. A thorough investigation of the metabolic pathway is essential [2].
Q2: How can I model this compound's efficacy in osteoarthritis?

Preclinical models demonstrated this compound's efficacy in reducing joint damage. The protocol for a collagenase-induced model is outlined below [4].

Objective: To assess the efficacy of an ICE inhibitor in reducing joint damage in a murine model of osteoarthritis.

  • Model Induction: Female Balb/c mice, OA induced by intra-articular injection of collagenase into the knee joint.
  • Dosing Regimen: this compound administered orally by gavage at 0, 12.5, 25, and 50 mg/kg, twice daily.
  • Endpoint Analysis: After a pre-defined period, knee joints are harvested for histopathological analysis. Joint damage is scored semi-quantitatively (e.g., on a 0-32 scale assessing cartilage structure, proteoglycan loss, etc.) [4].
Q3: What are the critical pharmacokinetic parameters to optimize for a successor?

While full human PK data is not public, key parameters can be inferred from successful phases of development:

  • High Oral Bioavailability: this compound itself demonstrated ~50% oral bioavailability in humans, a key success factor for an oral chronic therapy [1].
  • Pro-drug Efficiency: The ethyl acetal pro-drug strategy successfully increased bioavailability from 4% to 40-60% in rodent models [1]. Optimizing the pro-drug moiety is crucial for balancing efficient conversion and minimizing toxic metabolites.
  • Potency of the Active Metabolite: The active metabolite, VRT-18858, showed high in vitro potency with a caspase-1 IC50 of 1.3 nM [1].

Visualizing the Mechanism and Development Pathway

The following diagrams illustrate this compound's mechanism of action and its clinical development journey, highlighting the point of failure.

G This compound Inhibits IL-1β/18 Production via Caspase-1 cluster_1 Inflammasome Activation cluster_2 Cytokine Maturation InflammatorySignal Inflammatory Signal (e.g., LPS) ProCaspase1 Pro-caspase-1 InflammatorySignal->ProCaspase1 Activates ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Auto-cleavage ProIL1b pro-IL-1β ActiveCaspase1->ProIL1b Cleaves ProIL18 pro-IL-18 ActiveCaspase1->ProIL18 Cleaves MatureIL1b Mature IL-1β ProIL1b->MatureIL1b Cleavage MatureIL18 Mature IL-18 ProIL18->MatureIL18 Cleavage InflammatoryResponse Inflammatory Response (e.g., RA, OA) MatureIL1b->InflammatoryResponse Drives MatureIL18->InflammatoryResponse Drives PralnacasanActive This compound Active Metabolite PralnacasanActive->ActiveCaspase1 Inhibits

G This compound Clinical Development Journey Preclinical Preclinical Studies Phase1 Phase I Clinical Trials Preclinical->Phase1 50% Oral Bioavailability Well Tolerated Phase2_RA Phase II (Rheumatoid Arthritis) Phase1->Phase2_RA Phase2_OA Phase II (Osteoarthritis) Phase2_RA->Phase2_OA ACR20 Response Phase3_Planned Phase III Planned (RA, OA, Psoriasis) Phase2_OA->Phase3_Planned Suspended Development Suspended (Feb 2005) Phase3_Planned->Suspended ToxicityFinding Long-term animal study (Liver abnormalities) ToxicityFinding->Suspended

Research Recommendations and Future Directions

Given that this compound's development is halted, your research should focus on learning from its journey and exploring alternatives.

  • Focus on Next-Generation Inhibitors: Consider studying VX-765 (Belnacasan), a later-generation caspase-1 inhibitor from Vertex that showed greater preclinical potency [1] [6]. Although its status is also unclear, its chemical scaffold represents an evolution from this compound.
  • Explore Alternative Inflammasome Targets: The field has moved beyond broad caspase-1 inhibition. Investigate highly specific inhibitors of the NLRP3 inflammasome (e.g., MCC950), which upstream of caspase-1 activation, as these may offer a better safety profile [3].
  • Prioritize Chronic Toxicology: Any new chemical entity intended for chronic inflammatory diseases must have a comprehensive and long-term toxicology plan integrated early in the development pathway.

References

Stability Profile and Handling Recommendations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability challenges and general handling recommendations for Pralnacasan based on current literature.

Aspect Description & Recommendations
Primary Stability Concern The aldehyde warhead (VRT-043198) is chemically reactive and can be prone to oxidation and nucleophilic attack, potentially leading to achiral and chiral instability in solution [1].
Solubility & Stock Preparation Soluble in DMSO (220 mg/mL or 420.22 mM) [2]. Prepare stock solutions fresh when possible. If storage is necessary, -80°C is preferred [2].
General Handling Use anhydrous solvents and inert (nitrogen) atmosphere for air/moisture-sensitive reactions [3]. Aliquot stock solutions to minimize freeze-thaw cycles [2].

Experimental Protocol for Stability Assessment

You can adapt this general workflow to empirically determine the stability of this compound under your specific experimental conditions.

cluster_conditions Stability Conditions cluster_analysis Analysis Methods Start Prepare this compound Stock Solution A1 Aliquot into vials Start->A1 A2 Set Stability Conditions (e.g., Temperature, Buffer, pH) A1->A2 B Incubate for Predefined Time Points (e.g., 0, 2, 6, 24, 48 hours) A2->B Condition1 Temperature (4°C, 25°C, -20°C) Condition2 Buffer/Vehicle (e.g., PBS, Cell Culture Media) Condition3 pH C Analyze Samples B->C D Evaluate Stability C->D Analyze1 Analytical HPLC/UPLC Analyze2 Mass Spectrometry (MS) Analyze3 Functional Bioassay (e.g., Caspase-1 Inhibition)

Procedure Details:

  • Solution Preparation: Prepare a stock solution of this compound in DMSO at a standard concentration (e.g., 10 mM) [2].
  • Set Conditions: Dilute the stock solution into the buffers or vehicles relevant to your experiments (e.g., PBS, cell culture media at specific pH levels). Aliquot into several vials.
  • Incubation: Place the aliquots at the temperatures you wish to test. Common conditions include 4°C (refrigerator), 25°C (room temperature), and -20°C (freezer).
  • Analysis:
    • Chemical Integrity: Use Analytical HPLC/UPLC to monitor for the appearance of new peaks (degradation products) or a decrease in the this compound peak area over time. Coupling this with Mass Spectrometry (MS) can help identify the structures of major degradation products.
    • Functional Stability: A caspase-1 inhibition bioassay is crucial. Compare the IC₅₀ of freshly prepared this compound with samples that have been incubated under test conditions. A significant increase in IC₅₀ indicates a loss of potency due to decomposition [4] [3].

Key Considerations for Researchers

  • Lack of Conclusive Data: Be aware that the search results do not provide a definitive, quantitative shelf-life for this compound in solution (e.g., half-life at 25°C). The information on chiral stability is based on a related class of caspase inhibitors [1].
  • Safety Notice: The clinical development of this compound was discontinued due to liver toxicity observed in animal studies at high doses [5] [6]. This is a critical safety point for researchers to note.
  • Empirical Testing is Key: Given the lack of specific public data, the most reliable approach is to conduct your own stability studies following the protocol above, tailored to your exact experimental setup.

References

Pralnacasan Dosing in Murine Osteoarthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dosing regimens and key findings from a foundational study that investigated the effects of pralnacasan in two different mouse models of osteoarthritis [1] [2] [3].

Model Mouse Strain / Sex Administration Method Dose Levels Treatment Duration Key Efficacy Findings
Collagenase-Induced OA Female Balb/c Oral gavage 0, 12.5, 25, 50 mg/kg (twice a day) Not explicitly stated (inferred to be several weeks) Significant reduction in joint damage at 12.5 and 50 mg/kg [1].
Spontaneous OA (STR/1N) Male STR/1N Drug-food mixture ad libitum 0, 700, 4200 ppm (mg/kg food) 6 weeks Significant reduction in joint damage and urinary collagen cross-links at the 4200 ppm dose [1].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table above.

Objective: To evaluate the effect of this compound on joint damage in a collagenase-induced model of knee osteoarthritis [1] [2].

  • Animal Model: Female Balb/c mice.
  • OA Induction: Intra-articular injection of bacterial collagenase into the knee joint [3].
  • Dosing Regimen: this compound was administered orally by gavage twice a day. The control group received a vehicle.
  • Endpoint Analysis: After the treatment period, knee joints were collected for histopathological examination. Joint damage was assessed using a semi-quantitative scoring system (max score of 32), evaluating factors like cartilage structure, proteoglycan loss, and chondrocyte morphology [1].

Objective: To evaluate the effect of this compound on the progression of spontaneously developing osteoarthritis [1] [2].

  • Animal Model: Male STR/1N mice, which naturally develop osteoarthritis.
  • Dosing Regimen: this compound was mixed into the food at concentrations of 0, 700, and 4200 ppm (mg of drug per kg of food). Mice consumed the diet ad libitum for 6 weeks.
  • Endpoint Analysis:
    • Histopathology: Knee joints were scored using the same semi-quantitative system as the first model.
    • Biomarker Analysis: Urine was collected at baseline, 3 weeks, and 6 weeks. Levels of hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), which are biomarkers of collagen degradation and joint damage, were measured using high-pressure liquid chromatography (HPLC) [1].
    • Pharmacokinetics: Plasma concentrations of the active metabolite (RU 36384/VRT-18858) were measured after 6 weeks of treatment [1].

Mechanism of Action & Experimental Workflow

The following diagram illustrates the hypothesized mechanism of this compound and the general workflow for its evaluation in these animal models.

architecture cluster_mechanism Proposed Mechanism of this compound cluster_workflow General In Vivo Evaluation Workflow ICE Inactive ICE (Caspase-1) ActiveICE Activated ICE (Caspase-1) ICE->ActiveICE ProIL Pro-IL-1β ActiveICE->ProIL Cleaves MatureIL Mature IL-1β (Drives Inflammation & Joint Damage) ProIL->MatureIL This compound This compound (Prodrug) ActiveDrug Active Metabolite (RU 36384/VRT-18858) This compound->ActiveDrug Metabolized ActiveDrug->ICE Inhibits Start 1. Animal Model Selection A Collagenase-Induced (Female Balb/c) Start->A B Spontaneous (Male STR/1N) Start->B C 2. Group Assignment & Dosing Regimen A->C B->C D Oral Gavage (0, 12.5, 25, 50 mg/kg BID) C->D E Drug-Food Mixture (0, 700, 4200 ppm) C->E F 3. Treatment Period D->F E->F G 4. Endpoint Analysis F->G H Histopathological Scoring G->H I Urinary Biomarkers (HP, LP) G->I J PK Analysis (Plasma Levels) G->J

Critical Preclinical Safety Note

It is crucial for researchers to be aware that the clinical development of this compound was voluntarily suspended. A long-term animal toxicity study (9 months) revealed liver abnormalities at high doses [4] [5] [6]. No similar toxicity was reported in the short-term studies detailed above, but this finding underscores the importance of thorough toxicological evaluation in experimental planning.

References

Pralnacasan metabolite activity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview: Pralnacasan (VX-740)

This compound is a potent, selective, and orally active inhibitor of interleukin-1β converting enzyme (ICE), more commonly known as caspase-1 [1] [2]. It functions as a prodrug; its active metabolite is VRT-018858 (also referred to as RU36384) [3] [2]. This active form covalently modifies the catalytic cysteine residue in the caspase-1 active site, leading to reversible inhibition and subsequent suppression of the pro-inflammatory cytokines IL-1β and IL-18 [2].

The table below summarizes its core biochemical and pharmacokinetic profile:

Property Specification / Value
CAS Number 192755-52-5 [1]
Molecular Formula C₂₆H₂₉N₅O₇ [1]
Molecular Weight 523.54 g/mol [1]
Primary Target Caspase-1 (ICE) [1]
Ki for Caspase-1 1.4 nM [1]
IC₅₀ (Cell-based) 120 nM (inhibition of LPS-induced IL-1β in THP-1 cells) [1]
Prodrug Yes [2]
Active Metabolite VRT-018858 [3] [2]
Oral Bioavailability ~50% (Phase I Clinical Trial) [2]
Therapeutic Indications Rheumatoid Arthritis, Osteoarthritis (Investigational) [4] [2]
Development Status Clinical development halted due to liver toxicity concerns in animal models [4] [5]

Key Experimental Data and Protocols

For researchers conducting in vitro and in vivo experiments, the following data and methodologies from the literature can serve as a reference.

1. In Vitro Cell-Based Assay This protocol measures the compound's ability to inhibit IL-1β production in a cellular context.

  • Cell Line: Human monocytic THP-1 cells [1].
  • Stimulation: 1 μg/mL Lipopolysaccharide (LPS) [1].
  • Compound Incubation: this compound is incubated with cells for 4 hours post-stimulation [1].
  • Key Readout: Measurement of IL-1β levels in the supernatant. This compound achieved an IC₅₀ of 120 nM in this assay [1].

2. In Vivo Efficacy Model This model evaluates the anti-inflammatory and protective effects of this compound in a disease context.

  • Animal Model: Female Balb/c mice with collagenase-induced osteoarthritis [4] [1].
  • Dosage and Administration: Oral gavage (12.5, 25, and 50 mg/kg), administered twice daily for 6 weeks [1].
  • Key Outcome: Significant, dose-dependent amelioration of histopathological damage in the knee joint compartments was observed [1]. The treatment was not reported to affect animal body weight [1].

Critical Troubleshooting Guide for Researchers

The following table addresses common experimental and developmental challenges associated with this compound.

Issue Possible Cause Recommended Solution
Lack of Efficacy in Cellular Assay The prodrug this compound is not being efficiently converted to the active metabolite (VRT-018858) in the specific cell system. Consider using the active metabolite VRT-018858 directly if available. Alternatively, pre-incubate the prodrug with liver microsomes or serum (containing esterases) and then apply the activated mixture to the cells.
Off-target Effects / Lack of Specificity Inhibition of other cysteine proteases due to structural similarities. Profile the compound against a panel of caspases (e.g., caspase-3, -8) to confirm selectivity [2]. The active metabolite VRT-018858 shows high selectivity for caspase-1 over caspase-3 and -8 [2].
Cytotoxicity Observed High concentration of compound or solvent (DMSO) toxicity. Ensure final DMSO concentration is kept low (typically <0.1%). Perform a dose-response curve to determine the IC₅₀ for efficacy versus cytotoxicity.
Clinical Development Halt Liver toxicity identified in long-term animal studies [4] [5]. Note: This is a known, compound-specific liability. For research purposes, closely monitor liver enzyme markers (e.g., ALT, AST) in any in vivo studies.

Mechanism of Action and Metabolic Activation

The following diagram illustrates the prodrug activation of this compound and its primary mechanism of action.

G This compound This compound ActiveMetabolite VRT-018858 (Active Metabolite) This compound->ActiveMetabolite  Plasma Esterases  (Hydrolysis) Caspase1 Caspase-1 (ICE) ActiveMetabolite->Caspase1  Reversible Inhibition ProIL1b Pro-IL-1β / Pro-IL-18 Caspase1->ProIL1b  Cleavage MatureCytokines Mature IL-1β / IL-18 ProIL1b->MatureCytokines InflammatoryResponse Inflammatory Response MatureCytokines->InflammatoryResponse

References

Pralnacasan Long-Term Safety Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and development status information for Pralnacasan.

Aspect Findings and Status
Overall Development Status Clinical trials were voluntarily suspended/terminated [1] [2] [3].
Primary Long-Term Safety Concern Liver toxicity (hepatic abnormalities) [1] [2] [3].
Nature of Toxicity Evidence Observed in a 9-month chronic animal toxicity study at high doses; not seen in human trials to that point [2] [3].
Relevant Clinical Trials Phase II trials for Rheumatoid Arthritis (RA) and Osteoarthritis (OA); progressed to Phase III for RA, OA, and psoriasis before termination [1] [3].

Mechanism of Action and Experimental Context

This compound is an orally bioavailable, reversible caspase-1 inhibitor [1] [3]. Caspase-1, also known as Interleukin-1β converting enzyme (ICE), plays a critical role in the inflammatory response by activating cytokines IL-1β and IL-18 [1] [4] [3]. By inhibiting this enzyme, this compound aims to reduce damaging inflammatory processes.

The diagram below illustrates the signaling pathway targeted by this compound and the point of its inhibitory action.

G PAMPs_DAMPs PAMPs/DAMPs TLR TLR Activation PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB ProIL1b Pro-IL-1β / Pro-IL-18 NFkB->ProIL1b MatureIL1b Mature IL-1β / IL-18 ProIL1b->MatureIL1b Substrate NLRP3_Sensor NLRP3 Inflammasome Sensor ASC Adaptor Protein (ASC) NLRP3_Sensor->ASC ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ActiveCaspase1->MatureIL1b Cleavage Inflammation Inflammatory Response MatureIL1b->Inflammation This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits

Frequently Asked Questions for Researchers

Q: What was the specific nature of the liver toxicity observed in animal models? While the search results do not provide explicit histopathological details, they indicate that the liver abnormalities were detected during a 9-month chronic toxicity study in animals, which involved administering high doses of the drug [2] [3]. The findings were significant enough to warrant a halt in development for further evaluation.

Q: Are there any caspase-1 inhibitors that have advanced further than this compound? Yes, other compounds have been developed. VX-765 (Belnacasan), a related caspase-1 inhibitor, was found to be more potent than this compound in preclinical studies [1] [3]. However, its clinical development was also terminated due to liver toxicity concerns [3]. Currently, no caspase inhibitor has been approved for clinical use, highlighting the challenges in targeting this pathway [3].

Q: For which diseases was this compound considered a promising therapeutic? Prior to its termination, this compound was investigated primarily for chronic inflammatory conditions, including:

  • Rheumatoid Arthritis (RA): Showed dose-dependent improvement in patients in a 12-week Phase II trial [1] [3].
  • Osteoarthritis (OA) [1] [3].
  • Psoriasis: Had progressed to Phase III trials [1].
  • Partial Epilepsy: Also advanced to Phase II clinical trials [2].

References

Pralnacasan species differences in metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan Overview & Key Challenges

This compound is a caspase-1 inhibitor that was investigated for the treatment of rheumatoid arthritis and osteoarthritis [1]. Its clinical development was interrupted due to safety concerns, specifically liver toxicity observed in animal models at high doses [2] [1].

A primary challenge in developing caspase inhibitors like this compound is the gap between treatment effects in animal studies and human clinical trials [2]. Species differences in drug metabolism are a critical factor that can contribute to this problem, potentially leading to unforeseen toxicity or inadequate efficacy in humans.

Experimental Protocols for Metabolic Studies

Since specific metabolic data for this compound is not available in the search results, here are established methodologies you can recommend to researchers for investigating these differences.

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from different species (e.g., human, mouse, rat, dog). Incubate these with this compound and identify metabolites formed over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This helps identify primary metabolic pathways and compare reaction rates across species.
  • In Vivo Pharmacokinetic Studies: Administer a single dose of this compound to different animal species. Collect blood plasma at multiple time points and measure the parent drug and major metabolite concentrations using LC-MS/MS. Calculate key parameters to understand absorption and elimination.
  • Reaction Phenotyping: Use specific human recombinant cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoform(s) are primarily responsible for this compound's metabolism.

Troubleshooting Common Scenarios

The following table addresses potential issues a researcher might face.

Scenario Possible Cause Recommended Action
Unexpected toxicity in one species during preclinical testing. Species-specific metabolite formation (toxic metabolite). Identify and profile metabolites in the affected species versus others.
Large discrepancy in drug exposure between species. Differences in metabolic clearance or protein binding. Compare in vitro intrinsic clearance from hepatocyte assays and determine fraction unbound in plasma.
Lack of efficacy in human trials despite positive animal data. Inadequate human drug exposure due to faster metabolism; or, irrelevant pathway in human disease. Re-evaluate human pharmacokinetic data and disease pathway relevance.

Caspase-1 Inhibition Pathway

The diagram below illustrates the core biological pathway through which this compound exerts its action.

DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, crystals) NLRP3 Inflammasome Activation (NLRP3) DAMPs_PAMPs->NLRP3 ProCaspase1 Inactive Pro-caspase-1 NLRP3->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis MatureIL1b Mature IL-1β ProIL1b->MatureIL1b MatureIL18 Mature IL-18 ProIL18->MatureIL18 This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits

Caspase-1 Inhibition by this compound

References

Introduction to Caspase-1 and Its Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Caspase-1 (Interleukin-1β Converting Enzyme, or ICE) is a key enzyme in the inflammatory response. It activates the pro-inflammatory cytokines IL-1β and IL-18, which are central to numerous autoimmune and inflammatory diseases [1] [2]. Inhibiting caspase-1 is a sought-after strategy for therapeutic intervention in conditions like rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and sepsis [1].

Caspase-1 inhibitors are generally classified as peptide-based, peptidomimetic, or non-peptidic compounds [3]. The table below summarizes the core features of the key inhibitors discussed in this guide.

Inhibitor Name Drug Type / Class Primary Mechanism of Action Highest Phase / Status
Pralnacasan (VX-740) [4] [5] Peptidomimetic, prodrug [5] Reversible covalent inhibitor of caspase-1 [1] [3] Phase 2 (Discontinued) [4]
VX-765 (Belnacasan) [1] [3] Peptidomimetic Reversible covalent inhibitor of caspase-1 [1] [3] Phase 2 (Discontinued) [3]
IDN-6556 (Emricasan) [1] [3] Peptidomimetic Irreversible pan-caspase inhibitor [1] [3] Phase 2 (Development terminated) [3]
ML132 (NCGC-00183434) [1] Small molecule probe Potent and selective covalent caspase-1 inhibitor [1] Preclinical (Research probe) [1]

Comparative Analysis of Key Inhibitors

This section provides a detailed, data-driven comparison of the pharmacological and clinical profiles of these caspase-1 inhibitors.

This compound (VX-740)
  • Mechanism and Pharmacology: this compound is an orally bioavailable prodrug that is converted in the body to an active metabolite, which is a potent, reversible inhibitor of caspase-1 [5]. It acts through covalent modification of the catalytic cysteine residue in the enzyme's active site [1].
  • Efficacy and Trial Data: It demonstrated significant efficacy in animal models of inflammatory diseases. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis, this compound treatment (50 mg/kg, intraperitoneally, twice daily) prevented colitis and suppressed the expression of specific inflammatory mediators like IP-10 mRNA [6]. It also showed positive results in murine models of osteoarthritis [5].
  • Reason for Discontinuation: Clinical trials for rheumatoid arthritis and osteoarthritis were voluntarily suspended after a long-term animal toxicity study showed liver abnormalities at high doses, despite no similar toxicity being observed in human trials up to that point [3] [5].
VX-765 (Belnacasan)
  • Mechanism and Pharmacology: Similar to this compound, VX-765 is a peptidomimetic inhibitor that acts as a reversible covalent inhibitor of caspase-1 [1] [3]. It was designed based on an optimized peptidic scaffold [1].
  • Comparison with this compound: VX-765 is reported to be more potent than this compound [3]. Like this compound, its development for inflammatory diseases was terminated due to liver toxicity concerns in clinical trials [3].
IDN-6556 (Emricasan)
  • Mechanism and Pharmacology: IDN-6556 is a pan-caspase inhibitor that acts through irreversible covalent modification of the catalytic cysteine [1] [3]. It was primarily investigated for treating liver diseases.
  • Key Differentiator: Its irreversible mechanism and broad-spectrum activity across multiple caspases distinguish it from the reversible and more selective caspase-1 inhibitors like this compound and VX-765. Its clinical development was also terminated after extended treatment revealed side effects [3].
ML132 (NCGC-00183434)
  • Mechanism and Pharmacology: ML132 is a small molecule probe and one of the most potent caspase-1 inhibitors reported, with an IC50 of 0.023 nM [1].
  • Key Differentiator: It demonstrates an exceptional selectivity of over 1000-fold for caspase-1 against a panel of nine other caspases [1]. This makes it a valuable tool for research, though it has not been developed as a therapeutic.

Quantitative Data Comparison

The table below consolidates key experimental data for a direct comparison of the inhibitors' potency and selectivity.

Inhibitor Name Potency (IC50 / Ki) Selectivity Profile Key Experimental Evidence
This compound Ki ~1 nM [1] Good reported selectivity [1] In vivo efficacy in DSS-colitis and osteoarthritis models [6] [5].
VX-765 Not fully specified (more potent than this compound) [3] Good reported selectivity [1] Based on optimized scaffold of this compound prodrug [1].
IDN-6556 Not fully specified Pan-caspase inhibitor (lower selectivity) [3] Developed for liver diseases; irreversible binder [1] [3].
ML132 IC50 = 0.023 nM [1] >1000-fold selective for caspase-1 over 9 other caspases [1] Biochemical assay against caspase panel; unique selectivity pattern [1].

Experimental Protocols for Caspase-1 Inhibition

To contextualize the data above, here is a standard biochemical assay protocol used to determine the potency (IC50) and selectivity of these inhibitors, as detailed in NIH probe reports [1].

Objective: To measure the inhibitory activity of a compound against caspase-1 and related caspases in a purified enzyme system.

Key Reagents:

  • Enzyme: Purified recombinant human caspase-1 (66.6 nM in assay).
  • Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS.
  • Substrate: Ac-WEHD-AFC (a pro-fluorescent peptide), 5 μM final concentration.
  • Inhibitors: Compounds serially diluted in DMSO.
  • Controls: A known caspase-1 inhibitor (e.g., Ac-WEHD-CHO) and a vehicle control (DMSO).
  • Equipment: A fluorescence plate reader capable of kinetic measurements (excitation/emission: 405 nm/520 nm).

Workflow: The following diagram outlines the key steps in the biochemical assay for evaluating caspase-1 inhibitors.

A Prepare Caspase-1 Enzyme in Buffer B Dispense Enzyme to Assay Plate A->B C Add Inhibitor Compounds (DMSO) B->C D Initiate Reaction with Substrate (Ac-WEHD-AFC) C->D E Transfer Plate to Fluorescence Reader D->E F Measure Kinetics (3 min) E->F G Calculate Initial Reaction Rate (Slope) F->G H Fit Data to Concentration-Response Curve G->H I Determine IC50 Value H->I

Data Analysis:

  • The initial rate of the reaction (slope of fluorescent intensity vs. time) is calculated for each well.
  • Concentration-response curves are fitted to the data, and the IC50 value—the concentration of inhibitor that reduces the enzyme activity by 50%—is determined [1].

Key Differentiators and Development Perspectives

  • Potency vs. Selectivity: ML132 stands out for its unparalleled potency and selectivity, making it an excellent research tool. However, translating such high potency into a safe drug remains a challenge [1].
  • The Reversible vs. Irreversible Trade-off: this compound and VX-765 are reversible inhibitors, which may offer a better safety profile than irreversible inhibitors like IDN-6556. However, the toxicity observed with both reversible inhibitors suggests that off-target effects or mechanisms beyond caspase-1 inhibition might be at play [3].
  • The Clinical Development Hurdle: The discontinuation of this compound, VX-765, and IDN-6556 highlights a critical challenge: achieving a sufficient therapeutic window. Liver toxicity has been a major roadblock, halting progress despite promising efficacy [3] [5]. This underscores the importance of robust long-term toxicology studies.

Conclusion and Future Outlook

This compound was a pioneering, orally active caspase-1 inhibitor that demonstrated clear proof-of-concept in animal models and early human trials. Its main differentiator was its reversible mechanism and prodrug design. However, it, along with other candidates in its class, was ultimately discontinued due to toxicity concerns.

Future efforts in this field are likely to focus on developing inhibitors with improved selectivity profiles (like ML132) to minimize off-target effects, and novel chemical scaffolds that avoid the toxicities associated with earlier peptidomimetic compounds. A deeper understanding of the non-apoptotic roles of caspases will also be crucial for designing safer therapeutic strategies [3].

References

Pralnacasan vs. Established RA Treatments: Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available efficacy data for Pralnacasan and other common RA treatment classes. It's important to note that the data for this compound is from animal models, while the data for other therapies is from human clinical trials.

Therapy Class / Mechanism Reported Efficacy (Trial Model) Clinical Status
This compound (VX-740) Caspase-1 Inhibitor [1] Reduced joint damage by 13-22% in mouse models of osteoarthritis [2] [3]. Development discontinued due to liver toxicity in animal models [1] [4].
Methotrexate Antimetabolite, DHFR inhibitor [5] First-line therapy; significantly more patients achieve ACR50 response vs. placebo [5]. Approved and widely used [5].

| TNF-α Inhibitors (e.g., Infliximab, Etanercept) | Monoclonal Antibody / Fc-fusion protein [6] | Infliximab + MTX: Highest efficacy (ACR50 OR: 10.53) [6]. Etanercept + MTX: High efficacy & safety (ACR50 OR: 5.88) [6]. | Approved [6]. | | IL-1 Inhibitors (e.g., Anakinra) | Recombinant IL-1 receptor antagonist [7] | Modest efficacy; 43% ACR20 response vs. 27% for placebo at 150 mg/day [7]. ACR50 responses were low [8]. | Approved, but not first-line due to modest efficacy [7] [8]. | | IL-1 Receptor Blockers (e.g., AMG 108) | Monoclonal Antibody to IL-1R [8] | Modest efficacy; 40.4% ACR20 response (250 mg) vs. 29.1% for placebo [8]. | Development for RA not pursued [8]. |

Experimental Data and Protocols for this compound

The primary evidence for this compound's potential efficacy comes from pre-clinical studies. Here are the methodologies from key experiments:

  • Study Objective: To evaluate the effect of oral this compound on joint damage in two murine models of knee osteoarthritis (OA) [2] [3].
  • Animal Models:
    • Collagenase-Induced OA: Female Balb/c mice received this compound orally at 0, 12.5, 25, and 50 mg/kg twice daily [2] [3].
    • Spontaneous OA (STR/1N mice): Male mice were given food mixed with this compound at 0, 700, and 4200 ppm (mg/kg food) ad libitum [2] [3].
  • Damage Assessment:
    • Primary Endpoint: Joint damage was assessed by a semi-quantitative histopathological score (max 32) [2] [3].
    • Biomarker: Urinary levels of collagen cross-links (HP and LP), indicators of joint damage, were measured [2] [3].
  • Key Findings:
    • This compound was well-tolerated [2] [3].
    • It significantly reduced OA histopathological scores by 13-22% in both models at specific doses [2] [3].
    • In STR/1N mice, the high dose significantly reduced urinary HP cross-links by 59% and the HP/LP ratio by 84% [2] [3].

The Mechanism of this compound and the RA Therapeutic Landscape

This compound is an orally bioavailable prodrug that is converted to an active metabolite (RU 36384/VRT-18858), which is a potent and selective caspase-1 inhibitor [2] [4].

Caspase-1, also known as Interleukin-1β converting enzyme (ICE), plays a critical role in inflammation. The diagram below illustrates its position in the inflammatory pathway and how this compound and other drugs act.

G InflammatorySignals Inflammatory Signals (e.g., DAMPs, PAMPs) Inflammasome Inflammasome Activation (NLRP3) InflammatorySignals->Inflammasome ProCaspase1 Pro-caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Cleavage Inflammation Synovial Inflammation & Joint Damage MatureIL1B->Inflammation This compound This compound (Caspase-1 Inhibitor) This compound->ActiveCaspase1 Inhibits Anakinra Anakinra (IL-1Ra) (IL-1 Receptor Blocker) Anakinra->MatureIL1B Blocks TNFi TNF-α Inhibitors TNFi->InflammatorySignals Inhibits MTX Methotrexate (Broad Anti-inflammatory) MTX->InflammatorySignals Modulates

The clinical failure of this compound and the modest efficacy of other IL-1 blockers like Anakinra and AMG 108 in RA suggest that inhibiting the IL-1 pathway alone may be insufficient to control the complex and multifaceted inflammation in RA, which involves other potent cytokines like TNF-α and IL-6 [8]. TNF-α inhibitors, which target a more central cytokine in the RA inflammatory cascade, have consistently demonstrated stronger clinical efficacy [6].

Conclusion

  • Targeting caspase-1/IL-1 is a valid but relatively less potent strategy for RA compared to targeting TNF-α [6] [8].
  • Safety concerns in animal models are a major hurdle that can terminate the development of an otherwise promising drug candidate [1] [4].

For researchers, this underscores the importance of investigating caspase-1 inhibition in diseases where IL-1 is a more dominant driver, such as certain autoinflammatory syndromes, and the continued need for therapies with improved safety profiles.

References

Pralnacasan selectivity caspase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan at a Glance

Feature Description
Primary Target Caspase-1 (ICE, Interleukin-1β Converting Enzyme) [1] [2] [3]
Inhibition Mechanism Reversible, active-site covalent modification [1] [3]
Drug Type Peptidomimetic inhibitor / orally bioavailable prodrug [1] [3]
Therapeutic Application Researched for Rheumatoid Arthritis, Osteoarthritis, and other inflammatory diseases [1] [2]
Clinical Status Clinical trials terminated (preclinical efficacy in animal models, but liver toxicity in animal studies) [1]

Comparative Caspase Inhibitor Profiles

The following table places this compound in context with other caspase inhibitors that have reached clinical evaluation.

Inhibitor Name Primary Target Mechanism Reported Selectivity Clinical Status & Key Notes
This compound (VX-740) Caspase-1 [1] [2] [3] Reversible [1] [3] Selective for caspase-1 [3] Trials terminated due to liver toxicity in animal models [1].
VX-765 (Belnacasan) Caspase-1 [4] [1] [3] Reversible (prodrug for aldehyde VRT-043198) [1] [3] Potent and selective for caspase-1 [4] Clinical trials terminated due to liver toxicity [1].
Emricasan (IDN-6556) Pan-caspase [1] Irreversible [1] Broad-spectrum (anti-apoptotic) [1] Clinical development terminated; side effects with extended treatment [1].
ML132 Caspase-1 [4] Covalent [4] >1000-fold selective for caspase-1 over 9 other caspases [4] A research probe, not a drug; demonstrates high potency (IC50 0.023 nM) [4].

Experimental Evidence & Protocols

Understanding the experimental data behind these profiles is crucial for your comparison guide.

  • Biochemical Caspase Inhibition Assay: A standard method for determining inhibitor potency (IC50) and selectivity involves using purified caspase enzymes [4] [3]. The protocol typically includes incubating the enzyme with a titration series of the inhibitor, followed by addition of a fluorescently-labeled peptide substrate (e.g., Ac-WEHD-AFC for caspase-1) [4]. Enzyme activity is measured by tracking the increase in fluorescence as the substrate is cleaved. IC50 values are calculated from the concentration-response curves [4] [3].
  • Cellular Target Engagement: To confirm activity in a more complex biological system, cell-based assays are used. A common approach is to stimulate immune cells (like PBMCs or THP-1 cells) with an inflammasome activator (e.g., LPS + ATP) in the presence of the inhibitor [3]. Successful target engagement is demonstrated by a reduction in the levels of mature IL-1β and IL-18 in the culture supernatant, measured via ELISA [5].
  • In Vivo Efficacy Models: The therapeutic potential for inflammatory conditions is often validated in animal models. For instance, this compound's efficacy was demonstrated in mouse models of osteoarthritis (both collagenase-induced and spontaneous), where oral administration significantly reduced histopathological joint damage scores and urinary biomarkers of collagen degradation [2].

Experimental Workflow and Caspase-1 Pathway

The diagram below visualizes the pathway of caspase-1 activation and a generalized workflow for profiling an inhibitor's activity.

cluster_pathway Caspase-1 Activation & Inhibition Pathway cluster_workflow Key Experimental Workflow for Profiling Inflammasome Inflammasome Activation ProCaspase1 Inactive Pro-caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1b Pro-IL-1β / Pro-IL-18 ActiveCaspase1->ProIL1b MatureCytokine Mature IL-1β / IL-18 (Inflammatory Response) ProIL1b->MatureCytokine Inhibitor e.g., this compound Inhibitor->ActiveCaspase1  Inhibits BiochemAssay Biochemical Assay (Potency & Selectivity) CellularAssay Cellular Assay (Target Engagement) BiochemAssay->CellularAssay InVivoModel In Vivo Model (Therapeutic Efficacy) CellularAssay->InVivoModel

Key Insights for Researchers

  • Selectivity is Achievable: The data confirms that high selectivity for caspase-1 over other caspases is a feasible goal in drug design, as demonstrated by this compound, VX-765, and the research probe ML132 [4] [3].
  • Clinical Hurdles are Significant: Despite promising preclinical efficacy, the translation of caspase inhibitors like this compound and VX-765 into clinical use has been hampered by toxicity concerns, particularly hepatotoxicity, highlighting a critical challenge in the field [1].
  • Mechanism vs. Toxicity: The term "covalent modifier" can raise concerns about off-target effects and toxicity. However, as shown by the reversible covalent inhibitors this compound and VX-765, this mechanism can be highly effective and selective, suggesting that toxicity may be compound-specific rather than mechanism-class-specific [3].

References

Comparative Overview: Pralnacasan vs. VX-765

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of both compounds for a direct comparison.

Feature Pralnacasan (VX-740) VX-765 (Belnacasan)
Drug Type Orally bioavailable prodrug [1] Orally bioavailable prodrug [2]
Active Metabolite Information not specific in sources VRT-043198 (aldehyde form) [2]
Primary Target Caspase-1 (ICE) [1] Caspase-1 (ICE) [2]
Mechanism of Action Reversible, covalent inhibition of caspase-1 active site [3] Reversible, covalent inhibition of caspase-1 active site [3] [2]
Reported Caspase-1 IC₅₀ ~1.3 nM [3] ~0.8 nM (prodrug); VRT-043198 IC₅₀ = 11.5 nM [3] [2]
Reported Cellular IC₅₀ (IL-1β release) 0.85 μM (human PBMCs) [3] 0.47 μM (human PBMCs) [3]
Key Clinical Indications (Trials) Rheumatoid Arthritis, Osteoarthritis [3] [1] Psoriasis, Epilepsy [3] [4]
Highest Clinical Phase Phase II (Clinical development suspended) [3] [1] Phase II (No recent updates) [3]
Primary Reason for Halt Liver abnormalities in long-term animal toxicity studies [1] No recent updates on development [3]

Detailed Experimental Data & Protocols

For research replication and validation, here is a summary of key experimental methodologies and findings from the literature.

In Vitro Biochemical Assays

The core protocol for assessing caspase-1 inhibition potency is similar across studies [5] [2].

  • Enzyme Source: Purified recombinant caspase-1.
  • Assay Buffer: Typically 50 mM HEPES (pH 7.5), 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS [5].
  • Substrate: Fluorogenic peptides like Ac-WEHD-AFC or Ac-LEHD-AMC [5] [2]. The enzyme cleaves the substrate, releasing a fluorescent group (AFC or AMC).
  • Protocol:
    • Caspase-1 is pre-incubated with the inhibitor compound for 15-30 minutes.
    • The reaction is initiated by adding the substrate.
    • Fluorescence increase is measured kinetically (e.g., over 3-20 minutes).
    • The rate of fluorescence change (slope) is calculated, and IC₅₀ values are determined from compound dose-response curves [5] [2].
In Vitro Cellular Assays

These assays evaluate a compound's ability to inhibit IL-1β production in a more physiologically relevant system.

  • Cell Type: Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood [3] [2].
  • Protocol:
    • Cells are primed and activated with LPS.
    • Compounds are added to the culture.
    • The supernatant is collected after incubation.
    • Mature IL-1β levels in the supernatant are quantified, typically by ELISA [3].
In Vivo Efficacy Models

Both inhibitors have shown efficacy in various animal models of inflammation.

  • This compound demonstrated reduction of joint damage in murine models of osteoarthritis and reduced brain damage in a rat model of transient ischemia [1].
  • VX-765 has been evaluated in a rat model of myocardial infarction (MI). AG/PEI-VX765 nanogels significantly improved cardiac function, reduced infarct size, fibrosis, and apoptosis in MI rats [4].

Mechanism of Action and Signaling Pathway

Both this compound and VX-765 are prodrugs designed to inhibit caspase-1, a key enzyme in the inflammasome pathway that drives inflammation.

cascade InflammatoryStimuli Inflammatory Stimuli (PAMPs/DAMPs) NLRP3_Inflammasome NLRP3 Inflammasome Activation InflammatoryStimuli->NLRP3_Inflammasome ProCaspase1 Pro-caspase-1 NLRP3_Inflammasome->ProCaspase1 Recruits ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Activates ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleaves Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis Induces MatureIL1B Mature IL-1β (Inflammatory Response) ProIL1B->MatureIL1B MatureIL18 Mature IL-18 ProIL18->MatureIL18 VX765_this compound VX-765 / this compound (Prodrug) Esterases Plasma Esterases VX765_this compound->Esterases Metabolized by ActiveMetabolite Active Metabolite (e.g., VRT-043198) ActiveMetabolite->ActiveCaspase1 Inhibits Esterases->ActiveMetabolite Releases

Diagram Title: Caspase-1 Inhibition by VX-765 and this compound

The pathway illustrates that both prodrugs are converted to active metabolites which reversibly and covalently bind to the catalytic cysteine of caspase-1, preventing the processing and release of pro-inflammatory cytokines IL-1β and IL-18 [3] [2].

Research Status and Considerations

  • Clinical Development Halt: this compound's Phase II trials were voluntarily suspended due to liver abnormalities observed in a long-term animal toxicity study, despite no similar toxicity being reported in human trials up to that point [1].
  • Potency and Selectivity: VX-765 and its active metabolite demonstrate high potency and selectivity for caspase-1. Newer, more potent analogs like the cyanopropanoate-based NCGC00183434 have been developed, showing IC₅₀ values as low as 0.316 nM [2].
  • Novel Formulations: Recent research explores advanced formulations to overcome limitations like short half-life. For example, VX-765-loaded nanogels have shown promise in improving sustained release and efficacy in a myocardial infarction model [4].

References

Pralnacasan liver toxicity vs other ICE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan vs. VX-765: A Comparative Overview

Inhibitor Primary Target Development Status (as of 2005-2006) Reason for Halt Key Experimental Findings on Toxicity
This compound (VX-740) Caspase-1 Phase II/III trials voluntarily suspended in 2003/2005 [1] [2] [3] Liver toxicity in a 9-month animal model (chronic high doses) [1] [2] [3] Liver abnormalities in animal models; no similar toxicity seen in human trials up to that point [3].
VX-765 (Belnacasan) Caspase-1 Phase IIa trials completed; no recent updates on development [1] [2] Liver toxicity concerns [2] Clinical trials were terminated due to liver toxicity [2].

Detailed Experimental Data and Context

The table above summarizes the outcomes. The following details provide deeper insight into the experimental protocols and context from the scientific literature.

  • this compound (VX-740) Toxicity Profile: The most specific information available indicates that the decision to suspend development was based on results from a 9-month animal toxicity trial. This study showed liver abnormalities in animals after chronic exposure to high doses of this compound [1] [3]. It is important to note that at the time of the suspension in 2003, no similar liver toxicity had been observed in human clinical trials [3]. The compound had previously demonstrated a good safety profile in Phase I trials and a 12-week Phase II trial in rheumatoid arthritis patients [1].

  • VX-765 (Belnacasan) Toxicity Profile: VX-765, considered more potent than this compound [1], ultimately faced the same hurdle. A 2021 review confirms that clinical trials for VX-765 were also terminated because of liver toxicity [2]. This suggests a potential class-related concern for this series of caspase-1 inhibitors, though the exact mechanism remains undisclosed in the available literature.

Experimental Protocols from Cited Research

While the specific methodologies of the toxicology studies that halted development are not detailed in the available search results, the following provides an example of a typical in vivo efficacy study for this compound, which would precede long-term toxicological evaluation.

1. Protocol: Efficacy of this compound in Murine Osteoarthritis Models [4]

  • Objective: To study the effect of this compound on joint damage in two mouse models of knee osteoarthritis (OA).
  • Animal Models: Female Balb/c mice with collagenase-induced OA and male STR/1N mice with spontaneous OA.
  • Dosing Regimen:
    • Collagenase-induced OA: this compound administered orally by gavage at 0, 12.5, 25, and 50 mg/kg, twice a day.
    • Spontaneous OA (STR/1N mice): this compound administered ad libitum in food at concentrations of 0, 700, and 4200 ppm (mg/kg food).
  • Duration: Not explicitly stated, but OA damage was assessed histologically after development.
  • Primary Endpoints: Semi-quantitative histopathological score of knee joint damage; urinary levels of collagen cross-links (HP and LP) as biomarkers for joint damage.
  • Key Finding: this compound was well-tolerated and significantly reduced joint damage at high doses in both models [4]. Such medium-term efficacy and tolerability studies are foundational before initiating the longer-term chronic toxicity studies that ultimately revealed the liver abnormalities.

2. Protocol: Efficacy of this compound in Murine Colitis Model [5]

  • Objective: To evaluate the efficacy of an ICE inhibitor (this compound) in a mouse model of colitis.
  • Animal Model: Female, 8-week-old BALB/c mice with dextran sulfate sodium (DSS)-induced colitis.
  • Dosing Regimen: this compound administered intraperitoneally (i.p.) or orally (p.o.) at a dose of 50 mg/kg, twice a day. An additional group received 12.5 mg/kg p.o.
  • Duration: From day 1 to day 10.
  • Primary Endpoints: Clinical score (weight loss, stool consistency, bleeding), colon length, histological analysis of the colon, and intracolonic cytokine levels.
  • Key Finding: this compound at 50 mg/kg (i.p. and p.o.) significantly improved the clinical score and reduced the inflammatory response [5]. This again demonstrates the compound's efficacy in a short-term model.

Mechanism and Challenges in Caspase-1 Inhibition

The following diagram illustrates the therapeutic rationale behind caspase-1 inhibitors and the challenge of liver toxicity that emerged in development.

G InflammasomeActivation Inflammasome Activation (PAMPs/DAMPs) Procaspase1 Procaspase-1 InflammasomeActivation->Procaspase1 ActiveCaspase1 Active Caspase-1 Procaspase1->ActiveCaspase1 proIL1b pro-IL-1β ActiveCaspase1->proIL1b proIL18 pro-IL-18 ActiveCaspase1->proIL18 matureIL1b Mature IL-1β proIL1b->matureIL1b matureIL18 Mature IL-18 proIL18->matureIL18 Inflammation Inflammatory Response matureIL1b->Inflammation matureIL18->Inflammation Inhibitor Caspase-1 Inhibitor (e.g., this compound) Inhibitor->ActiveCaspase1 Inhibits LiverToxicity Liver Toxicity (Chronic high-dose) Inhibitor->LiverToxicity Leads to

The search results indicate that liver toxicity was a major stumbling block for this class of drugs, but the precise biological mechanism behind this off-target effect remains unclear from the available literature. A 2021 review notes that this is a common challenge, where caspase inhibitors have faced issues of inadequate efficacy or adverse safety profiles, often due to poor target specificity [2].

References

Caspase Inhibitors: Efficacy & Clinical Status

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Target Key Efficacy Findings (Preclinical/Clinical) Clinical Status & Rationale

| Pralnacasan (VX-740) | Caspase-1 [1] [2] | • Osteoarthritis (OA): Significantly reduced joint damage in two murine models (13-22% reduction) [2]. • Rheumatoid Arthritis (RA): In a 12-week Phase II trial (n=285), it showed significant anti-inflammatory effects and was well-tolerated [1]. • Metabolic Disease: Improved insulin sensitivity and adipocyte function in obese mice [3]. | Development discontinued due to liver toxicity observed in long-term animal studies, despite no adverse effects in human trials [1] [4]. | | VX-765 (Belnacasan) | Caspase-1 [1] [4] | • Inflammatory Diseases: More potent than this compound in preclinical models; showed efficacy in psoriasis in a Phase II trial [1] [4]. | Development discontinued for inflammatory diseases (also due to liver toxicity); remains in clinical development for epilepsy [1] [4]. | | Emricasan (IDN-6556) | Pan-caspase [1] [4] | • Liver Disease: Ameliorated liver fibrosis and reduced hepatocyte apoptosis; showed efficacy in chronic HCV patients in clinical trials [1]. | Development for some liver indications discontinued; an IV formulation is being developed for use in liver transplantation [1] [4]. | | Anakinra (Kineret) | IL-1 Receptor (downstream of Caspase-1) [5] | • Rheumatoid Arthritis (RA): A recombinant IL-1 receptor antagonist. Shown to be efficacious in RA, though improvements were relatively modest compared to other biologics [5]. | Approved for clinical use (RA and other autoinflammatory diseases). Common side effect is injection site reactions [5]. |

Experimental Data & Methodology

For a rigorous comparison, here are the key experimental protocols from the cited studies on this compound.

  • In Vitro Caspase-1 Inhibition Assay: Caspase-1 activity is measured using a fluorescent substrate (e.g., Ac-WEHD-AMC). The inhibitor is pre-incubated with the enzyme, and the residual activity is measured via fluorescence detection. This compound demonstrated an IC50 (half-maximal inhibitory concentration) of 1.3 nM for caspase-1, with much weaker inhibition (micromolar range) of apoptotic caspases like caspase-3 and -8, confirming its selectivity [1].
  • In Vivo Model of Osteoarthritis:
    • Collagenase-Induced OA: Female Balb/c mice receive an intra-articular injection of collagenase to induce joint instability. This compound is administered orally at various doses (e.g., 12.5, 25, 50 mg/kg, twice daily). Joint damage is assessed by semi-quantitative histopathological scoring of the knee joint [2].
    • Spontaneous OA in STR/1N mice: This strain develops OA spontaneously. This compound is administered via food mixtures (e.g., 0, 700, 4200 ppm). Joint damage is assessed histologically, and urinary biomarkers of collagen degradation (HP, LP) are measured [2].
  • In Vivo Model of Insulin Resistance:
    • Diet-Induced Obesity: C57Bl/6 mice are fed a high-fat diet for 16 weeks to induce obesity and insulin resistance. Caspase-1 activity and cytokine levels (IL-1β, IL-18) are measured in adipose tissue. The effect of caspase-1 inhibition (e.g., with this compound or using caspase-1 deficient mice) on systemic insulin sensitivity is then evaluated [3].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the inflammatory signaling pathway that this compound targets, which is central to its mechanism of action in conditions like OA, RA, and metabolic disease.

pralnacasan_pathway DangerSignals PAMPs/DAMPs (e.g., LPS, Fatty Acids) NLRP3 NLRP3 Inflammasome Activation DangerSignals->NLRP3 Triggers ProCaspase1 Inactive Caspase-1 (Pro-caspase-1) NLRP3->ProCaspase1 Activates ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1B Inactive IL-1β (Pro-IL-1β) ActiveCaspase1->ProIL1B Cleaves MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Inflammation Inflammation & Tissue Damage (e.g., Joint erosion, Insulin resistance) MatureIL1B->Inflammation This compound This compound This compound->ActiveCaspase1 Inhibits

Interpretation & Key Takeaways for Researchers

For drug development professionals, the data on this compound offers several critical insights:

  • Proof of Mechanism is Strong: The consistent efficacy of this compound across diverse disease models (OA, RA, metabolic syndrome) strongly validates caspase-1 and the IL-1β pathway as a promising therapeutic target for inflammatory conditions [3] [2].
  • The Safety Hurdle is Clear: The development of this compound and the related compound VX-765 was terminated not due to a lack of efficacy, but because of off-target organ toxicity (liver) identified in long-term animal studies [1] [4]. This suggests that the therapeutic index of these specific peptidomimetic compounds was insufficient for chronic use.
  • The Therapeutic Index Challenge: While not quantified with a single number, the history of this compound defines its therapeutic index qualitatively: a favorable efficacy profile in multiple short-term models was outweighed by an unacceptable safety profile in long-term toxicity studies.
  • Future Directions: The field has since explored alternative approaches, such as the direct administration of the IL-1 receptor antagonist (Anakinra), which is clinically approved but has modest efficacy and a different side effect profile [5]. The search for caspase-1 inhibitors with a wider therapeutic window continues, focusing on improving selectivity and drug-like properties to avoid toxicity [6].

References

Pralnacasan binding affinity compared to peptide inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Caspase Inhibitors

Inhibitor Name Target Mechanism / Electrophilic "Warhead" Reported Potency (IC50) Selectivity Notes Clinical Development Status
Pralnacasan (VX-740) [1] [2] Caspase-1 Peptidomimetic; Reversible covalent inhibitor (aldehyde prodrug) Not explicitly stated in search results Selective for caspase-1 Clinical trials terminated due to liver toxicity in animal models [2].
VRT-043198 [3] Caspase-1 Active form of VX-765; Aldehyde 11.5 nM [3] Selective for caspase-1 N/A (Active metabolite of a prodrug)
NCGC00183434 [3] Caspase-1 Peptidomimetic; Reversible covalent inhibitor (3-cyanopropanoic acid) 0.316 nM [3] Highly selective for caspase-1 over other caspases [3] Research compound.
Z-VAD-FMK [2] Pan-Caspase Peptide-based; Irreversible covalent inhibitor (Fluoromethyl ketone) N/A Broad-spectrum Research tool; high toxicity in vivo limits therapeutic use [2].
IDN-6556 (Emricasan) [2] Pan-Caspase Peptidomimetic; Irreversible covalent inhibitor N/A Broad-spectrum Clinical development terminated [2].

Experimental Data and Protocols

The quantitative data in the table primarily comes from standardized enzymatic inhibition assays.

  • Core Experimental Protocol: The inhibitory potency (IC50) of compounds like VRT-043198 and NCGC00183434 was determined using a fluorogenic substrate assay [3].

    • Enzyme Incubation: Caspase-1 (at 2 nM concentration) is pre-incubated with varying concentrations of the inhibitor for 15 minutes at room temperature [3].
    • Reaction Initiation: A fluorogenic peptide substrate (e.g., Ac-LEHD-AMC) is added to the mixture. This substrate is cleaved by active caspase-1, releasing the fluorescent AMC group [3].
    • Activity Measurement: The fluorescence intensity is monitored over 20 minutes. The rate of increase in fluorescence is directly proportional to the enzyme's activity [3].
    • Data Analysis: The IC50 value—the concentration of inhibitor required to reduce the enzyme's activity by 50%—is calculated by plotting the residual enzyme activity against the inhibitor concentration [3].
  • Supporting Evidence for this compound: While a specific IC50 for this compound is not listed, its efficacy was significant enough to advance to clinical trials for rheumatoid arthritis and osteoarthritis, confirming its potent biological activity in both preclinical and clinical settings [2].

Caspase Signaling Pathways and Inhibitor Action

To understand the therapeutic context, it helps to visualize the apoptotic and inflammatory pathways where these inhibitors act. Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of cytokines like IL-1β [4] [2].

cluster_inhib Caspase-1 Inhibitor Action InflammatoryStimuli Inflammatory Stimuli (e.g., DAMPs, PAMPs) Inflammasome Inflammasome Complex InflammatoryStimuli->Inflammasome ProCaspase1 Inactive Pro-caspase-1 Inflammasome->ProCaspase1 ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 Activation ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleavage MatureIL1b Mature IL-1β ProIL1b->MatureIL1b Inflammation Inflammatory Response MatureIL1b->Inflammation This compound This compound (VX-740) This compound->ActiveCaspase1 Inhibits VX765 VRT-043198 / VX-765 VX765->ActiveCaspase1 Inhibits

Key Insights for Research and Development

  • Beyond IC50: The case of this compound highlights that high potency and selectivity, while crucial, are not the only determinants of a successful drug. Toxicity and other off-target effects ultimately led to its clinical failure, despite promising initial results [2].
  • The Selectivity Challenge: The search for the ideal caspase inhibitor often involves a trade-off between breadth and specificity. While pan-caspase inhibitors like Z-VAD-FMK are valuable research tools, their therapeutic application is hampered by toxicity, likely due to the disruption of essential non-inflammatory apoptotic pathways [2].
  • Ongoing Development: Research continues into novel caspase inhibitors with improved safety profiles. The highly selective and potent cyanopropanoate-based inhibitor (NCGC00183434) represents a next-generation approach in this field [3].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pralnacasan and NSAIDs work through fundamentally distinct biological pathways. The following diagram illustrates these differences.

G cluster_pralna This compound Pathway (Caspase-1 / Inflammasome) cluster_nsaid NSAID Pathway (Cyclooxygenase / Prostaglandin) Inflammatory_Signal Inflammatory Signal (e.g., PAMPs, DAMPs) NLRP3_Inflammasome NLRP3 Inflammasome Inflammatory_Signal->NLRP3_Inflammasome Mature_IL1b Mature IL-1β / IL-18 Pro_Caspase1 Inactive Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Pro_IL1b Inactive Pro-IL-1β/IL-18 Active_Caspase1->Pro_IL1b Pro_IL1b->Mature_IL1b Cell_Damage Cell Damage/Inflammation COX_Enzyme COX-1 / COX-2 Enzyme Cell_Damage->COX_Enzyme Pain_Inflammation Pain & Inflammation Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Prostaglandins->Pain_Inflammation This compound This compound (VX-740) This compound->Active_Caspase1 Inhibits NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX_Enzyme Inhibits

Experimental Data and Research Context

  • This compound's Preclinical Profile: this compound was evaluated in clinical trials for rheumatoid arthritis (RA) and osteoarthritis (OA), indicating its preclinical efficacy in models of these conditions [1] [2]. Its development was ultimately halted due to liver toxicity observed in animal models at high doses [2].

  • NSAIDs Efficacy Benchmarking: The Oxford League Table is a key tool for assessing the relative efficacy of analgesics like NSAIDs, using the Number-Needed-to-Treat (NNT) metric. A lower NNT indicates better efficacy. The table below shows NNT values for common NSAIDs and this compound for context [3].

Drug Dose NNT for at least 50% Pain Relief Notes
Ibuprofen 400 mg 2.4 (2.3-2.6) Common OTC NSAID [3]
Diclofenac 50 mg 2.3 (2.0-2.7) Common prescription NSAID [3]
Naproxen 440 mg 2.3 (2.0-2.9) Common OTC/prescription NSAID [3]
This compound (VX-740) N/A N/A Not available; clinical trials measured disease modification in RA/OA, not direct analgesic NNT [1] [2]

Research Implications and Future Directions

The lack of direct comparative data means that a head-to-head preclinical efficacy profile cannot be established. The mechanisms of action are fundamentally different:

  • NSAIDs provide symptomatic relief by reducing prostaglandin-mediated pain and inflammation [3].
  • This compound aimed to modify disease by targeting upstream in the inflammation cascade via IL-1β inhibition [1].

This suggests that the therapeutic goals of these agents are different, making direct efficacy comparisons less straightforward. Future research on caspase-1 inhibitors might focus on:

  • Identifying safer compounds without the hepatotoxicity that halted this compound.
  • Exploring their potential in specific patient populations where IL-1β driven pathology is a key component.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

523.20669828 Da

Monoisotopic Mass

523.20669828 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N986NI319S

Drug Indication

For the treatment of rheumatoid arthritis (RA).

Pharmacology

Pralnacasan is a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE). Pralnacasan is an oral, anti-cytokine drug candidate licensed for development by Aventis Pharma from Vertex Pharmaceuticals. In November 2003, Aventis and Vertex Pharmaceuticals announced that they had voluntarily suspended the phase II clinical trials of pralnacasan due to results from an animal toxicity study that demonstrated liver abnormalities after a nine-month exposure to pralnacasan at high doses. While no similar liver toxicity has been seen to date in human trials, the companies will evaluate the animal toxicity results before proceeding with the phase II clinical program.

Mechanism of Action

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

192755-52-5

Absorption Distribution and Excretion

Orally bioavailable

Wikipedia

Pralnacasan

Dates

Last modified: 07-15-2023
1: Bauer C, Loher F, Dauer M, Mayer C, Lehr HA, Schönharting M, Hallwachs R, Endres S, Eigler A. The ICE inhibitor pralnacasan prevents DSS-induced colitis in C57BL/6 mice and suppresses IP-10 mRNA but not TNF-alpha mRNA expression. Dig Dis Sci. 2007 Jul;52(7):1642-52. PubMed PMID: 17393315.
2: Loher F, Bauer C, Landauer N, Schmall K, Siegmund B, Lehr HA, Dauer M, Schoenharting M, Endres S, Eigler A. The interleukin-1 beta-converting enzyme inhibitor pralnacasan reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation. J Pharmacol Exp Ther. 2004 Feb;308(2):583-90. PubMed PMID: 14610233.
3: Rudolphi K, Gerwin N, Verzijl N, van der Kraan P, van den Berg W. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. Osteoarthritis Cartilage. 2003 Oct;11(10):738-46. PubMed PMID: 13129693.
4: Siegmund B, Zeitz M. Pralnacasan (vertex pharmaceuticals). IDrugs. 2003 Feb;6(2):154-8. Review. PubMed PMID: 12789619.
5: Handy EL, Totaro KA, Lin CP, Sello JK. Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. Org Lett. 2014 Jul 3;16(13):3488-91. doi: 10.1021/ol501425b. PubMed PMID: 24937740.
6: Ravizza T, Lucas SM, Balosso S, Bernardino L, Ku G, Noé F, Malva J, Randle JC, Allan S, Vezzani A. Inactivation of caspase-1 in rodent brain: a novel anticonvulsive strategy. Epilepsia. 2006 Jul;47(7):1160-8. PubMed PMID: 16886979.
7: Riad A, Walther T, Yang J, Altmann C, Escher F, Westermann D, Spillmann F, Schultheiss HP, Tschöpe C. The cardiovascular influence of interleukin-1 beta on the expression of bradykinin B1 and B2 receptors. Int Immunopharmacol. 2008 Feb;8(2):222-30. doi: 10.1016/j.intimp.2007.07.027. PubMed PMID: 18182231.
8: Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. Review. PubMed PMID: 17311555.
9: Timmermans K, van der Wal SE, Vaneker M, van der Laak JA, Netea MG, Pickkers P, Scheffer GJ, Joosten LA, Kox M. IL-1β processing in mechanical ventilation-induced inflammation is dependent on neutrophil factors rather than caspase-1. Intensive Care Med Exp. 2013 Dec;1(1):27. doi: 10.1186/2197-425X-1-8. PubMed PMID: 26266796; PubMed Central PMCID: PMC4797957.
10: Qian L, Zhang CJ, Wu J, Yao SQ. Fused Bicyclic Caspase-1 Inhibitors Assembled by Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Chemistry. 2017 Jan 5;23(2):360-369. doi: 10.1002/chem.201603150. PubMed PMID: 27882694.
11: Bauer C, Duewell P, Mayer C, Lehr HA, Fitzgerald KA, Dauer M, Tschopp J, Endres S, Latz E, Schnurr M. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome. Gut. 2010 Sep;59(9):1192-9. doi: 10.1136/gut.2009.197822. PubMed PMID: 20442201.
12: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.
13: Ross J, Brough D, Gibson RM, Loddick SA, Rothwell NJ. A selective, non-peptide caspase-1 inhibitor, VRT-018858, markedly reduces brain damage induced by transient ischemia in the rat. Neuropharmacology. 2007 Oct;53(5):638-42. PubMed PMID: 17845807.
14: Hauff K, Zamzow C, Law WJ, De Melo J, Kennedy K, Los M. Peptide-based approaches to treat asthma, arthritis, other autoimmune diseases and pathologies of the central nervous system. Arch Immunol Ther Exp (Warsz). 2005 Jul-Aug;53(4):308-20. Review. PubMed PMID: 16088315.
15: Linton SD. Caspase inhibitors: a pharmaceutical industry perspective. Curr Top Med Chem. 2005;5(16):1697-717. Review. PubMed PMID: 16375749.
16: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
17: Siegmund B. Interleukin-1beta converting enzyme (caspase-1) in intestinal inflammation. Biochem Pharmacol. 2002 Jul 1;64(1):1-8. Review. PubMed PMID: 12106600.
18: Leung-Toung R, Li W, Tam TF, Karimian K. Thiol-dependent enzymes and their inhibitors: a review. Curr Med Chem. 2002 May;9(9):979-1002. Review. PubMed PMID: 11966457.
19: Randle JC, Harding MW, Ku G, Schönharting M, Kurrle R. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. Expert Opin Investig Drugs. 2001 Jul;10(7):1207-9. Review. PubMed PMID: 11772244.

Explore Compound Types